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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Sulfamethazine in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfamethazine, a member of the sulfonamide class of antibiotics, has long been a cornerstone in veterinary medicine for combating a wide array...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine, a member of the sulfonamide class of antibiotics, has long been a cornerstone in veterinary medicine for combating a wide array of bacterial infections.[1][2] Its efficacy against both Gram-positive and Gram-negative bacteria has established it as a critical tool in maintaining animal health.[2][] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning sulfamethazine's antibacterial activity against Gram-negative bacteria, delves into the prevalent mechanisms of resistance, and outlines key experimental protocols for its study.

As a synthetic antimicrobial, sulfamethazine's power lies in its ability to disrupt a fundamental metabolic pathway in bacteria: the synthesis of folic acid.[2][4] Folic acid, or vitamin B9, is an essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, as well as certain amino acids.[4][5] By targeting this pathway, sulfamethazine effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[1][4]

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

The primary mode of action of sulfamethazine is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][4][6] This pathway is essential for bacteria as they cannot typically uptake folate from their environment and must synthesize it de novo.[7][8]

The Folic Acid Synthesis Pathway

The bacterial synthesis of tetrahydrofolate (THF), the active form of folic acid, is a multi-step enzymatic process.[9] A key step in this pathway is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[8][10] This reaction is catalyzed by DHPS.[8][10] Subsequently, 7,8-dihydropteroate is converted to dihydrofolate (DHF) and then reduced to THF by dihydrofolate reductase (DHFR).[9][11]

Sulfamethazine as a PABA Analog

Sulfamethazine's efficacy stems from its structural similarity to PABA.[4][12] This structural analogy allows sulfamethazine to bind to the active site of DHPS, directly competing with the natural substrate, PABA.[4][12] By occupying the active site, sulfamethazine competitively inhibits the enzyme, preventing the synthesis of 7,8-dihydropteroate and, consequently, halting the entire folic acid synthesis cascade.[1][4] This blockade of nucleotide synthesis ultimately inhibits bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect where bacterial proliferation is arrested, allowing the host's immune system to clear the infection.[1][4]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Sulfamethazine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes condensation Inhibition Competitive Inhibition Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) (Essential for DNA/RNA Synthesis) Dihydrofolate->Tetrahydrofolate via DHFR Sulfamethazine Sulfamethazine Sulfamethazine->DHPS caption Sulfamethazine competitively inhibits DHPS.

Caption: Sulfamethazine competitively inhibits DHPS.

Mechanisms of Resistance in Gram-Negative Bacteria

The widespread use of sulfonamides has inevitably led to the emergence and spread of resistance mechanisms in Gram-negative bacteria.[][13] Understanding these mechanisms is crucial for effective antimicrobial stewardship and the development of novel therapeutic strategies.

Target Modification: Alterations in Dihydropteroate Synthase

The most common mechanism of resistance to sulfonamides involves modifications to the target enzyme, DHPS.[13][14] These modifications reduce the binding affinity of sulfamethazine for the enzyme while largely preserving its affinity for the natural substrate, PABA.[13]

1. Chromosomal Mutations in the folP Gene: Spontaneous mutations in the chromosomal folP gene, which encodes for DHPS, can lead to amino acid substitutions within the enzyme's active site.[13][15] These alterations can sterically hinder the binding of the larger sulfamethazine molecule without significantly affecting the binding of the smaller PABA molecule.[16]

2. Acquisition of Plasmid-Encoded sul Genes: A more significant and widespread mechanism of resistance is the horizontal transfer of mobile genetic elements, such as plasmids, carrying sulfonamide resistance genes (sul genes).[15][17] There are several known sul genes, including sul1, sul2, and sul3, which encode for alternative, drug-resistant forms of DHPS.[13][15][17] These acquired DHPS enzymes have a very low affinity for sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.[15]

Resistance_Mechanisms cluster_sensitive Susceptible Bacterium cluster_resistant Resistant Bacterium Sulfamethazine Sulfamethazine DHPS_sensitive Wild-type DHPS (encoded by folP) Sulfamethazine->DHPS_sensitive Inhibits DHPS_mutated Mutated DHPS (altered folP gene) Sulfamethazine->DHPS_mutated Reduced Inhibition DHPS_acquired Acquired DHPS (from sul genes) Sulfamethazine->DHPS_acquired No Inhibition Folic_Acid_S Folic Acid Synthesis DHPS_sensitive->Folic_Acid_S Growth_S Bacterial Growth Folic_Acid_S->Growth_S Folic_Acid_R Folic Acid Synthesis (uninhibited) DHPS_mutated->Folic_Acid_R DHPS_acquired->Folic_Acid_R Growth_R Bacterial Growth Folic_Acid_R->Growth_R caption Resistance mechanisms to sulfamethazine.

Caption: Resistance mechanisms to sulfamethazine.

Other Resistance Mechanisms

While less common, other mechanisms can contribute to sulfonamide resistance:

  • Increased PABA Production: Some bacteria can overproduce PABA, effectively outcompeting sulfamethazine for binding to DHPS.[]

  • Altered Metabolic Pathways: Bacteria may develop alternative metabolic pathways that bypass the need for folic acid synthesis.[]

  • Reduced Drug Permeability/Efflux: Changes in the bacterial cell envelope can reduce the uptake of sulfamethazine, or active efflux pumps can remove the drug from the cell before it reaches its target.

Experimental Protocols for Studying Sulfamethazine's Mechanism of Action

A thorough understanding of sulfamethazine's activity and the emergence of resistance relies on robust experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] It is a fundamental measure of an antibiotic's potency.

Broth Microdilution Method [18][19][20]

  • Preparation of Sulfamethazine Stock Solution: Dissolve sulfamethazine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[18]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfamethazine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[18][19]

  • Preparation of Bacterial Inoculum: Culture the Gram-negative bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19][20]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted sulfamethazine. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).[21]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of sulfamethazine at which no visible bacterial growth is observed.[18]

Component Well Configuration
Test Wells Serial dilutions of sulfamethazine + bacterial inoculum
Positive Control Broth + bacterial inoculum
Negative Control Broth only
Dihydropteroate Synthase (DHPS) Enzyme Kinetic Assay

Enzyme kinetic assays are essential for characterizing the inhibitory effects of sulfamethazine on DHPS and for studying the kinetic properties of wild-type and resistant enzyme variants.

Coupled Spectrophotometric Assay [22][23]

This assay couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction, allowing for the continuous monitoring of enzyme activity by measuring the oxidation of NADPH at 340 nm.[22][23]

  • Enzyme and Substrate Preparation: Purify wild-type and/or mutant DHPS enzymes.[24] Prepare solutions of DHPP, PABA, NADPH, and a surplus of DHFR.

  • Reaction Mixture: In a microplate well or cuvette, combine a buffered solution with DHPP, PABA, NADPH, and DHFR.

  • Initiation of Reaction: Initiate the reaction by adding the DHPS enzyme to the mixture.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The rate of NADPH oxidation is directly proportional to the rate of the DHPS reaction.[22][23]

  • Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Use this data to determine kinetic parameters such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), and the inhibition constant (Kᵢ) for sulfamethazine.[25]

Parameter Description
Kₘ Substrate concentration at which the reaction rate is half of Vₘₐₓ.
Vₘₐₓ The maximum rate of the enzymatic reaction.
Kᵢ The inhibition constant, a measure of the inhibitor's potency.

Conclusion

Sulfamethazine remains a vital antibacterial agent, and a deep understanding of its mechanism of action is paramount for its continued effective use and for the development of next-generation inhibitors. Its elegant mechanism of competitive inhibition of DHPS highlights a critical vulnerability in bacterial metabolism. However, the persistent challenge of antimicrobial resistance, primarily through target site modification, necessitates ongoing research and surveillance. The experimental protocols outlined in this guide provide a framework for scientists and researchers to further investigate the intricate interplay between sulfonamides, bacterial enzymes, and the evolution of resistance, ultimately contributing to the global effort to combat infectious diseases.

References

  • What is the mechanism of Sulfamethazine? (2024, July 17). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • What is Sulfamethazine used for? (2024, June 14). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • Sulfamethazine (CAS 57-68-1): A Comprehensive Overview. (n.d.). Papro. Retrieved March 20, 2026, from [Link]

  • Rådström, P., Swedberg, G., & Sköld, O. (1991). Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution. Antimicrobial Agents and Chemotherapy, 35(9), 1840–1848. [Link]

  • Han, B., et al. (2019). A bacterial route for folic acid supplementation. PLOS ONE, 14(3), e0213233. [Link]

  • Kuper, J., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 360(1), 137–142. [Link]

  • Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved March 20, 2026, from [Link]

  • Global Health: Antimicrobial Resistance: Folate Synthesis. (n.d.). PDB-101. Retrieved March 20, 2026, from [Link]

  • Li, R., et al. (2019). Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China. Frontiers in Microbiology, 10, 1690. [Link]

  • Mahara, F. A., et al. (2023). The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. Food Technology and Biotechnology, 61(1), 81–91. [Link]

  • Bourne, C. R. (2008). Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. Current Drug Targets, 9(4), 281–293. [Link]

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 147–152. [Link]

  • Zheng, M., et al. (2017). Synthesis and Analysis of Bacterial Folate Metabolism Intermediates and Antifolates. Organic Letters, 19(19), 5142–5145. [Link]

  • Kuper, J., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Asghar, M. N., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan, 34(5), 1229-1233.
  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6.
  • Heithoff, D. M., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101373. [Link]

  • SULFAMERAZINE. (n.d.). Inxight Drugs. Retrieved March 20, 2026, from [Link]

  • A docking model between sulfonamide and DHPS. (A) The dimeric form of... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Sulfamethazine. (n.d.). AntibioticDB. Retrieved March 20, 2026, from [Link]

  • Babaoglu, K., et al. (2005). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 48(12), 4047–4057. [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114. [Link]

  • Zhao, F., et al. (2017). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry, 25(1), 163–170. [Link]

  • Global Health: Antimicrobial Resistance: Sulfamethoxazole. (n.d.). PDB-101. Retrieved March 20, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(11), 5985–5999. [Link]

  • Purification of DHPS Wild-Type and Variant Enzymes. (2018). Bio-protocol. Retrieved March 20, 2026, from [Link]

  • Hammoudeh, D. I., et al. (2016). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Journal of Medicinal Chemistry, 59(17), 7847–7857. [Link]

  • Smith, C. M., et al. (2022). Structural and kinetic insights into the stereospecific oxidation of R-2,3-dihydroxypropanesulfonate by DHPS-3-dehydrogenase from Cupriavidus pinatubonensis. Chemical Science, 13(19), 5621–5629. [Link]

  • Yun, M. K., & Lee, R. E. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery, 8(1), 53–69. [Link]

  • Kirby, T. L., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Chemical structures of dihydropteroate synthase (DHPS) targeting... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

The Molecular Dynamics of C12H14N4O2S (Sulfamethazine): A Technical Guide to Protein Binding Affinity and Molecular Docking

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary: The Dual-Target Paradigm of Sulfamethazine The compound C12H14N4O2S ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary: The Dual-Target Paradigm of Sulfamethazine

The compound C12H14N4O2S , universally known as Sulfamethazine (SMZ) or Sulfadimidine, is a prototypical sulfonamide antibiotic. In the realm of rational drug design and environmental pharmacokinetics, SMZ presents a fascinating dual-target paradigm. On one hand, it acts as a highly specific competitive inhibitor of bacterial Dihydropteroate Synthase (DHPS) , shutting down folate biosynthesis. On the other hand, its systemic distribution and environmental persistence are heavily dictated by its off-target binding affinity to transport proteins, notably Human Serum Albumin (HSA) and heme proteins like Myoglobin (Mb) .

This whitepaper synthesizes recent multi-spectroscopic data and in silico molecular docking simulations to provide a comprehensive, self-validating framework for analyzing the binding thermodynamics of C12H14N4O2S.

Mechanistic Grounding: Target Selection & Causality

To engineer better derivatives or predict the environmental toxicology of SMZ, we must first understand the causality behind its molecular interactions. The structural hallmark of SMZ is its 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide backbone. The two methyl groups on the pyrimidine ring significantly increase the molecule's hydrophobicity compared to its unmethylated analogs (e.g., sulfadiazine), which directly alters its thermodynamic binding signature.

The Therapeutic Target: Dihydropteroate Synthase (DHPS)

In bacterial systems, SMZ acts as a structural analog to p-aminobenzoic acid (pABA). By competitively binding to the active site cleft of DHPS, SMZ prevents the conjugation of pABA with dihydropterin pyrophosphate (DHP-pp), thereby starving the bacteria of tetrahydrofolate (1[1]). The binding is driven primarily by hydrogen bonding between the sulfonamide oxygen/nitrogen atoms and active site residues (e.g., Asp327, Arg499).

The Pharmacokinetic Carrier: Human Serum Albumin (HSA)

For a drug to be efficacious, it must be transported efficiently through the bloodstream without being irreversibly sequestered. HSA is the primary reservoir for SMZ. Multi-spectroscopic studies reveal that SMZ spontaneously enters Subdomain IB of HSA. The binding is an exothermic, static quenching process driven predominantly by hydrophobic interactions and van der Waals forces, facilitated by the dimethylpyrimidine moiety (2[2]).

Quantitative Binding Affinity Data

The following table synthesizes the thermodynamic and computational binding parameters of C12H14N4O2S across its primary interaction targets.

Target ProteinBiological RoleBinding SiteBinding Constant ( Ka​ ) at 298KDocking Affinity ( ΔG )Primary Driving ForcesHuman Serum Albumin (HSA)Pharmacokinetic CarrierSubdomain IB 3.06×104 L mol −1 -7.4 to -8.6 kcal/molHydrophobic, H-bondsDihydropteroate Synthase (DHPS)Antibacterial TargetActive Site CleftN/A (IC50 ~5-86 ng/mL)-5.9 to -6.99 kcal/molH-bonds, π π stackingMyoglobin (Mb)Heme Protein InteractionHeme Pocket 5.36×104 M −1 N/A ( ΔG=−37.28 kJ/mol)Non-polyelectrolytic Data aggregated from authoritative multi-spectroscopic and computational studies (Heme Protein Binding of Sulfonamide Compounds[3]; Comparative molecular docking[4]).

Visualizing the Molecular Dynamics

To conceptualize the mechanistic action and our experimental approach, we utilize the following pathway and workflow diagrams.

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHP Dihydropterin Pyrophosphate DHP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Catalysis SMZ Sulfamethazine (C12H14N4O2S) SMZ->DHPS Competitive Inhibition

Fig 1: Sulfamethazine competitive inhibition of DHPS in the folate biosynthesis pathway.

ValidationWorkflow LPrep 1. Ligand Preparation (DFT Energy Minimization) Grid 3. Grid Box Generation (Active Site Targeting) LPrep->Grid PPrep 2. Protein Preparation (Protonation & Charges) PPrep->Grid Dock 4. Molecular Docking (Lamarckian Genetic Algorithm) Grid->Dock Sync 6. Data Synthesis (Thermodynamic Correlation) Dock->Sync Spec 5. Spectroscopic Validation (Fluorescence & CD) Spec->Sync

Fig 2: Self-validating workflow integrating molecular docking with multi-spectroscopic analysis.

Experimental Protocols: A Self-Validating System

In computational drug evaluation, relying solely on empirical scoring functions often leads to false positives due to inadequate handling of ligand solvation energies. Therefore, as a standard of practice, we mandate a self-validating protocol where in silico docking is orthogonally confirmed by in vitro multi-spectroscopic thermodynamic profiling.

Protocol A: High-Throughput Molecular Docking (AutoDock Vina)

This computational protocol predicts the binding conformation and theoretical affinity ( ΔG ).

  • Ligand Preparation (DFT Minimization):

    • Action: Generate the 3D structure of C12H14N4O2S. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

    • Causality: DFT minimization ensures the correct tautomeric and conformational state of the sulfonamide moiety (-SO2NH-), which is hyper-sensitive to steric hindrance from the adjacent dimethylpyrimidine ring.

  • Protein Preparation:

    • Action: Retrieve the target structure (e.g., DHPS PDB ID: 1AJ0 or HSA). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman partial charges.

  • Grid Box Optimization:

    • Action: Center the grid box on the known active site (e.g., the pABA binding pocket for DHPS or Subdomain IB for HSA) with a spacing of 0.375 Å.

  • Execution & Scoring:

    • Action: Run the docking simulation using the Lamarckian Genetic Algorithm (LGA). Extract the lowest energy conformation.

Protocol B: Multi-Spectroscopic Thermodynamic Profiling

This in vitro protocol validates the docking predictions by measuring actual physical binding parameters (3[3]).

  • Steady-State Fluorescence Quenching:

    • Action: Prepare a fixed concentration of the target protein (e.g., HSA at 1.0×10−6 M). Titrate increasing concentrations of SMZ. Set the excitation wavelength to 295 nm and record emission from 300 to 450 nm.

    • Causality: Excitation exactly at 295 nm selectively excites the single Tryptophan residue (Trp-214) in HSA, avoiding Tyrosine interference. If SMZ binds near Subdomain IB/IIA, it will alter the microenvironment of Trp-214, causing a measurable drop in fluorescence intensity (quenching).

  • Thermodynamic Analysis (Stern-Volmer):

    • Action: Plot the fluorescence data using the Stern-Volmer equation at multiple temperatures (e.g., 298K, 308K, 318K).

    • Causality: If the binding constant ( Ka​ ) decreases with increasing temperature, it proves the formation of a stable ground-state complex (static quenching) and an exothermic reaction, directly validating the negative ΔG predicted by the docking software.

  • Circular Dichroism (CD) Spectroscopy:

    • Action: Scan the protein-ligand complex in the far-UV region (190–250 nm).

    • Causality: The CD spectra will quantify any loss of α -helical content in the protein upon SMZ binding, confirming that the ligand physically perturbs the 3D structure of the target.

References

  • Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking - PubMed , nih.gov. 2

  • Comparative molecular docking and toxicity between carbon-capped metal oxide nanoparticles and standard drugs in cancer and bacterial infections - PMC , nih.gov. 4

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods | ACS Omega - ACS Publications , acs.org. 5

  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - MDPI , mdpi.com. 1

  • Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking - MDPI , mdpi.com. 3

Sources

Protocols & Analytical Methods

Method

in vitro minimum inhibitory concentration (MIC) assay for sulfamethazine

An in vitro Minimum Inhibitory Concentration (MIC) assay for sulfamethazine requires a highly controlled environment. Unlike bactericidal antibiotics that lyse cells directly, sulfonamides are bacteriostatic agents that...

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Author: BenchChem Technical Support Team. Date: March 2026

An in vitro Minimum Inhibitory Concentration (MIC) assay for sulfamethazine requires a highly controlled environment. Unlike bactericidal antibiotics that lyse cells directly, sulfonamides are bacteriostatic agents that disrupt metabolic pathways. Consequently, standard MIC protocols must be heavily adapted to account for metabolic scavenging and delayed growth cessation.

The following application note outlines a self-validating broth microdilution protocol for sulfamethazine, detailing the mechanistic causality behind critical assay parameters.

Mechanistic Rationale of Sulfamethazine

Sulfamethazine is a synthetic antimicrobial belonging to the sulfonamide class. Its primary mechanism of action is the competitive inhibition of the enzyme [1]. By structurally mimicking para-aminobenzoic acid (PABA), sulfamethazine binds to DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate[2].

This blockade halts the synthesis of dihydropteroic acid, ultimately starving the bacterium of tetrahydrofolate (THF). Because THF is an essential cofactor for synthesizing purines and thymidine, its depletion prevents DNA and RNA replication, arresting bacterial proliferation[1].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS DHPS Enzyme PABA->DHPS DHPA Dihydropteroic Acid DHF Dihydrofolic Acid (DHF) DHPA->DHF DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA Purines & Thymidine (DNA/RNA Synthesis) THF->DNA DHPS->DHPA DHFR->THF SMZ Sulfamethazine SMZ->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway illustrating competitive inhibition of DHPS by sulfamethazine.

Critical Assay Parameters: The "Why" Behind the Protocol

To generate trustworthy MIC data, researchers must control for two unique phenomena associated with sulfonamides:

The Thymidine Paradox (Media Selection) The most critical variable in sulfamethazine testing is the composition of the assay medium. Bacteria can scavenge from their environment to synthesize DNA, effectively bypassing the DHPS metabolic block[3]. If standard media is used, bacteria will utilize the ambient thymidine, resulting in artificially elevated MICs (false resistance)[4]. Therefore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) with strictly verified low thymidine/thymine content must be used[3].

The 80% Inhibition Rule (The Trailing Effect) Because sulfamethazine acts by depleting intracellular folate reserves rather than causing immediate lysis, bacteria often undergo several rounds of division before growth ceases entirely. This manifests in the microtiter well as a —a faint haze or pinpoint colonial growth at concentrations that are technically inhibitory[5]. Consequently, the MIC for sulfamethazine is defined as the lowest concentration that inhibits ≥80% of visible growth compared to the positive control, rather than 100% optical clearance[5].

Self-Validating Quality Control Metrics

A robust protocol must be self-validating. To ensure the CAMHB lacks interfering thymidine and that the sulfamethazine stock is potent, the assay must be run concurrently with specific Quality Control (QC) strains. The inclusion of Enterococcus faecalis ATCC 29212 is mandatory, as this strain is highly sensitive to ambient thymidine and will flag compromised media[3].

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)Validation Purpose
Enterococcus faecalis ATCC 29212Trimethoprim-Sulfamethoxazole≤ 0.5 / 9.5Validates low thymidine/thymine content in CAMHB
Escherichia coli ATCC 25922Sulfamethoxazole8 - 32Validates assay execution for Gram-negative panels
Staphylococcus aureus ATCC 29213Sulfamethoxazole16 - 64Validates assay execution for Gram-positive panels
(Note: Because specific CLSI breakpoints for sulfamethazine are limited, assay validation is typically benchmarked against the broader sulfonamide class representative, sulfamethoxazole).

Experimental Protocol: Broth Microdilution

MICWorkflow Media 1. Media Preparation CAMHB (Low Thymidine verified) Dilution 3. Serial Dilution 2-fold Sulfamethazine gradient Media->Dilution Inoculum 2. Inoculum Preparation 0.5 McFarland Standard Inoculation 4. Microplate Inoculation Final well conc: 5 x 10⁵ CFU/mL Inoculum->Inoculation Dilution->Inoculation Incubation 5. Incubation 35±2°C for 16-20 hours Inoculation->Incubation Reading 6. MIC Determination ≥80% Growth Inhibition Incubation->Reading

Caption: Step-by-step workflow for the broth microdilution MIC assay of sulfamethazine.

Phase 1: Reagent & Media Preparation
  • Media Validation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. If QC testing reveals high thymidine levels, supplement the broth with 5% lysed horse blood; the enzyme thymidine phosphorylase within the lysed cells will convert interfering thymidine into inactive thymine[3].

  • Stock Solution: Sulfamethazine is poorly soluble in neutral aqueous solutions. Dissolve the analytical-grade sulfamethazine powder in a minimal volume of Dimethyl Sulfoxide (DMSO) or 0.1 N NaOH. Dilute immediately with sterile distilled water to achieve a master stock concentration of 5,120 µg/mL.

Phase 2: Inoculum Standardization
  • Isolate the target bacterial strain on a non-selective agar plate and incubate for 18-24 hours.

  • Suspend 3-5 distinct colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 × 10⁸ CFU/mL)[5].

  • Dilute this suspension 1:150 in CAMHB to create the working inoculum (approx. 1 × 10⁶ CFU/mL)[5]. Note: This must be used within 15 minutes to prevent cellular replication prior to assay initiation.

Phase 3: Microplate Setup & Dilution
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Add 100 µL of the working sulfamethazine solution (e.g., diluted to 1,024 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue the 2-fold serial dilution up to well 10. Discard 50 µL from well 10.

  • Internal Controls: Leave well 11 as the Growth Control (50 µL CAMHB + 50 µL inoculum) and well 12 as the Sterility Control (100 µL CAMHB only)[1].

  • Inoculate wells 1 through 11 with 50 µL of the working inoculum. The final well volume is 100 µL, yielding a final bacterial concentration of ~5 × 10⁵ CFU/mL[5].

Phase 4: Incubation & Interpretation
  • Seal the plate with a breathable membrane to prevent evaporation and incubate at 35±2°C for 16-20 hours in ambient air[1].

  • Validation Check: Place the plate on a mirrored reader. The assay is only valid if the Growth Control (well 11) shows robust turbidity and the Sterility Control (well 12) remains completely clear.

  • MIC Determination: Identify the lowest concentration of sulfamethazine that inhibits ≥80% of visible growth compared to the Growth Control[5]. Disregard any faint haze or pinpoint colonies caused by the trailing effect[5].

References

  • Antimicrobial Susceptibility on Solid Media. Basicmedical Key. Available at:[Link]

  • Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis. ASM Journals. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI Pathogens. Available at: [Link]

Sources

Application

Application Note: Advanced Photocatalytic Degradation Techniques for the Removal and Mineralization of Sulfamethazine

Executive Summary Sulfamethazine (SMZ) is a pervasive sulfonamide antibiotic utilized extensively in veterinary and human medicine. Due to its high environmental persistence and low biodegradability, conventional wastewa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfamethazine (SMZ) is a pervasive sulfonamide antibiotic utilized extensively in veterinary and human medicine. Due to its high environmental persistence and low biodegradability, conventional wastewater treatment facilities often fail to eliminate it, leading to aquatic accumulation and the promotion of antimicrobial resistance. Advanced Oxidation Processes (AOPs)—specifically heterogeneous photocatalysis—have emerged as highly efficient, scalable strategies for the complete degradation and mineralization of SMZ into harmless inorganic molecules.

This application note provides drug development professionals and environmental scientists with a comprehensive, self-validating framework for designing, executing, and analyzing SMZ photocatalytic degradation workflows.

Mechanistic Theory of SMZ Photocatalysis

The core principle of photocatalytic degradation relies on the excitation of a semiconductor material by photons possessing energy equal to or greater than the material's bandgap. This excitation promotes electrons ( e− ) from the valence band to the conduction band, leaving behind positively charged holes ( h+ ).

These charge carriers migrate to the catalyst surface to initiate redox reactions with water and dissolved oxygen, generating highly reactive oxygen species (ROS) such as hydroxyl radicals ( •OH ) and superoxide radicals ( •O2−​ )[1].

Density Functional Theory (DFT) and Fukui function analyses have elucidated that the most electrophilic and radical-susceptible sites on the SMZ molecule are the C21 and C22 carbon atoms of the aromatic ring, alongside the C2 atom of the pyrimidine moiety[2]. The degradation pathway typically proceeds via three distinct phases:

  • Cleavage: Attack by ROS leads to the cleavage of the S-N sulfonamide bond.

  • Ring Opening: Hydroxylation of the aromatic ring and pyrimidine moiety, followed by ring-opening reactions.

  • Mineralization: Complete oxidation of the intermediate aliphatic chains into CO2​ , H2​O , and inorganic ions ( SO42−​ , NO3−​ )[2].

G Light Visible/UV Light Photocatalyst Photocatalyst (e.g., AgI/Bi12O17Cl2) Light->Photocatalyst Excitation ROS Reactive Oxygen Species (•OH, •O2-, h+) Photocatalyst->ROS e-/h+ Separation SMZ Sulfamethazine (SMZ) Target Pollutant ROS->SMZ Oxidation Intermediates Cleaved Intermediates (Aromatic Ring Opening) SMZ->Intermediates Degradation Mineralization Mineralization (CO2 + H2O + SO4^2- + NO3-) Intermediates->Mineralization Complete Oxidation

Photocatalytic generation of ROS and subsequent SMZ mineralization pathway.

Comparative Performance of Photocatalytic Systems

Historically, wide-bandgap semiconductors like TiO2​ and ZnO were utilized for SMZ degradation; however, they require UV irradiation, which constitutes less than 5% of the solar spectrum[3],[4]. Recent advancements focus on Z-scheme heterojunctions (e.g., AgI/Bi12​O17​Cl2​ ) and Metal-Organic Frameworks (MOFs) that exhibit superior visible-light absorption and delayed electron-hole recombination[1],[5].

Table 1: Quantitative Comparison of SMZ Photocatalytic Degradation Systems

Photocatalyst SystemLight SourceSMZ Initial Conc.Catalyst DoseDegradation EfficiencyMineralization / TOC RemovalKey Reactive Species
Decatungstate ( W10​O324−​ ) UVA/UVB (36W)13.9 mg/L0.33 g/L85% (240 min)[2]Complete (90 h) •OH
TiO2​ (P-25) UVN/AN/AQuantitative (4 h)[4]Partial (~30% N recovery) •OH , h+
Tetra-needle ZnO (T-ZnO) UV (Hg lamp)20 mg/LN/A95% (60 min)[3]86% (12 h) h+ , •OH
AgI/Bi12​O17​Cl2​ (25%) Visible10–50 mg/LN/A100% (120 min)[1]High h+ , •O2−​ , •OH
MIL-53(Fe)/ZnO + Persulfate Visible (150W Xe)10 mg/L0.2 g/L100% (30 min)[5]78% (30 min) SO4•−​ , •OH , h+

Standardized Experimental Protocols

To ensure scientific integrity, a photocatalytic assay must be a self-validating system . This requires the inclusion of rigorous control groups to isolate true photocatalytic degradation from physical adsorption or direct photolysis.

Protocol A: Execution of the Photocatalytic Assay

Causality Note: The dark adsorption phase is critical. If light is introduced immediately, the initial drop in SMZ concentration will be a conflation of physical surface adsorption and chemical degradation, rendering kinetic calculations inaccurate.

  • Preparation: Prepare a 250 mL aqueous solution of SMZ at a standardized concentration (e.g., 20 mg/L). Adjust the pH to the optimal range for the specific catalyst (e.g., pH 3 for MIL-53(Fe)/ZnO[5] or pH 7 for Decatungstate[2]) using 1 M HCl or NaOH.

  • Catalyst Addition: Disperse the required mass of the photocatalyst (e.g., 0.2 g/L) into the SMZ solution.

  • Dark Adsorption (Control 1): Stir the suspension continuously at 500 rpm in complete darkness for 60 minutes. This establishes the adsorption-desorption equilibrium between the SMZ molecules and the catalyst surface[1].

  • Photolysis Baseline (Control 2): In a separate, parallel reactor, irradiate an identical SMZ solution without the photocatalyst to measure baseline degradation caused purely by the light source[3].

  • Irradiation Phase: Activate the light source (e.g., 150 W Xenon lamp with a 400 nm cut-off filter for visible light) positioned at a fixed distance over the primary suspension.

  • Sampling: Withdraw 2 mL aliquots at predetermined intervals (e.g., every 10, 20, 30, 60, and 120 minutes).

  • Filtration: Immediately pass each aliquot through a 0.22 μm PTFE syringe filter to remove the suspended photocatalyst and quench the reaction.

Protocol B: Mechanistic Validation via Scavenger Assays

To definitively prove which reactive species are driving the degradation, selective scavengers must be introduced into parallel reaction vessels[1].

  • Hole ( h+ ) Scavenging: Add EDTA-2Na (1 mM) to the reaction mixture.

  • Superoxide ( •O2−​ ) Scavenging: Add Benzoquinone (BQ, 1 mM) to the reaction mixture.

  • Hydroxyl ( •OH ) Scavenging: Add Isopropanol (IPA, 1 mM) to the reaction mixture.

  • Analysis: Compare the degradation kinetics of the scavenged reactions against the baseline. A significant drop in degradation efficiency indicates that the scavenged species is a primary driver of the reaction.

ScavengerAssay cluster_scavengers Control Baseline Reaction (No Scavenger) HoleScav + EDTA-2Na (Hole Scavenger) Control->HoleScav SuperoxideScav + Benzoquinone (•O2- Scavenger) Control->SuperoxideScav HydroxylScav + Isopropanol (•OH Scavenger) Control->HydroxylScav Result1 High Inhibition = h+ is primary driver HoleScav->Result1 Result2 High Inhibition = •O2- is primary driver SuperoxideScav->Result2 Result3 High Inhibition = •OH is primary driver HydroxylScav->Result3

Mechanistic validation workflow using selective reactive species scavengers.

Analytical Quantification & Mineralization Assessment

Disappearance of the parent SMZ compound does not equate to successful water treatment; intermediate byproducts can be equally toxic. Therefore, a dual-analytical approach is mandatory.

HPLC-MS/MS (Parent Compound & Intermediates)

Quantify SMZ degradation using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry.

  • Column: C18 reverse-phase column (e.g., Nucleodur 100-5 C18ec)[2].

  • Mobile Phase: Isocratic elution using ultrapure water and acetonitrile (40/60, v/v).

  • Flow Rate & Temp: 0.8 mL/min at 30 °C.

  • Detection: UV detection at 264 nm for SMZ quantification; TOF-MS for identifying cleaved intermediate masses[2].

Total Organic Carbon (TOC) Analysis (Mineralization)

To validate that the SMZ is being fully mineralized into CO2​ and H2​O , measure the TOC of the filtered aliquots using a TOC analyzer. For example, while T-ZnO achieves 95% SMZ removal in 60 minutes, TOC analysis reveals that 12 hours of irradiation are required to achieve 86% true mineralization[3].

Sources

Method

Advanced Electrochemical Sensor Architectures for the Trace-Level Monitoring of Sulfamethazine (C12H14N4O2S)

Introduction & Scientific Rationale Sulfamethazine (SMZ), defined by the molecular formula C12H14N4O2S, is a broad-spectrum sulfonamide antibiotic extensively utilized in veterinary medicine and livestock production to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sulfamethazine (SMZ), defined by the molecular formula C12H14N4O2S, is a broad-spectrum sulfonamide antibiotic extensively utilized in veterinary medicine and livestock production to treat bacterial infections[1][2]. Due to its widespread application, SMZ frequently accumulates as a persistent residue in environmental matrices (e.g., aquaculture seawater, river water) and agricultural food products (e.g., cow milk, honey)[3][4]. The bioaccumulation of SMZ poses a severe global health risk, primarily driving the proliferation of antimicrobial resistance (AMR) and inducing potential toxicological effects in humans[3].

While traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) offer robust quantification, they are fundamentally limited by high instrumentation costs, complex sample preparation, and a lack of point-of-care portability[5]. To overcome these bottlenecks, electrochemical sensors have emerged as a disruptive technology. By leveraging advanced nanomaterials and molecular imprinting, these sensors provide rapid, highly sensitive, and cost-effective screening capabilities capable of detecting SMZ at nanomolar (nM) concentrations[4][6].

Mechanistic Causality in Electrochemical Sensing

The electrochemical detection of SMZ relies on the electro-oxidation of the primary aromatic amine group located on its benzene ring. When a specific anodic potential is applied, this amine group undergoes a two-electron, two-proton (2e⁻, 2H⁺) oxidation process, generating hydroxylamine or azo intermediates. The resulting faradaic current is directly proportional to the SMZ concentration in the sample[3].

However, bare glassy carbon electrodes (GCE) suffer from sluggish electron transfer kinetics and rapid surface passivation (fouling) due to the irreversible adsorption of these oxidation intermediates[3]. To circumvent this, the electrode surface must be modified.

G N1 SMZ (C12H14N4O2S) N2 Mass Transport N1->N2 N3 Electro-oxidation (-2e⁻, -2H⁺) N2->N3 N4 Intermediates N3->N4 N5 Signal Transduction N4->N5

Electrochemical oxidation pathway of Sulfamethazine.

The Role of Advanced Modifiers
  • Carbonaceous Nanomaterials (MWCNTs & GQDs): Multi-walled carbon nanotubes (MWCNTs) provide a highly conductive, high-surface-area backbone, while Graphene Quantum Dots (GQDs) offer abundant edge defects. Together, they accelerate electron tunneling, significantly lowering the oxidation overpotential and amplifying the analytical signal[4].

  • Transition Metal Oxides (e.g., Cu2Y2O5, Cu-Ag Core-Shell NPs): These materials provide superior electrocatalytic active sites and facilitate rapid redox cycling, enhancing the sensor's sensitivity to trace SMZ levels[3][5].

  • Molecularly Imprinted Polymers (MIPs): To achieve absolute selectivity in complex matrices (like milk or seawater), MIPs are electropolymerized onto the modified electrode. This creates customized recognition cavities that match the exact steric and chemical profile of SMZ, excluding structural analogs[4].

Comparative Performance of State-of-the-Art Sensor Architectures

The integration of diverse nanocomposites dictates the analytical performance of the sensor. Table 1 summarizes the quantitative metrics of recently developed SMZ electrochemical sensors.

Table 1: Quantitative Performance of Advanced SMZ Electrochemical Sensors
Sensor ArchitectureDetection MethodLinear Range (µM)Limit of Detection (LOD)Target MatrixRef.
g-C3N4/Cu2Y2O5 / GCE Differential Pulse Voltammetry (DPV)2.0 – 276.00.23 µMCow Milk, Honey, River Water[3]
MIPs / MWCNTs / GQDs / GCE Differential Pulse Voltammetry (DPV)0.5 – 200.00.068 µMAquaculture Seawater[4]
GO / Cu–Ag Core–Shell NPs Square Wave Voltammetry (SWV)10.0 – 1000.00.46 µMCow Milk[5]
M-Chs-Aci / CPE VoltammetryNot Specified0.021 µMMilk, Drinking Water[6]

Validated Experimental Protocol: Fabrication and Application of MIPs/MWCNTs/GQDs/GCE

The following protocol details the construction of a highly selective MIP-based sensor, optimized for detecting SMZ in complex environmental matrices[4]. This methodology is designed as a self-validating system , ensuring that every step includes internal quality control mechanisms.

G S1 GCE Polishing S2 MWCNTs/GQDs Coating S1->S2 S3 Electropolymerization (o-PD + SMZ) S2->S3 S4 Template Elution S3->S4 S5 MIP Sensor S4->S5

Fabrication workflow of the MIP-based electrochemical sensor.

Phase 1: Electrode Preparation & Modification
  • Polishing: Polish a bare Glassy Carbon Electrode (GCE) using 0.3 µm and 0.05 µm alumina slurry on a microcloth.

    • Causality: This mechanically removes native oxide layers and adsorbed impurities, providing a pristine, highly conductive surface essential for reproducible modification[4].

  • Sonication: Sonicate the GCE in 1:1 HNO3/H2O, absolute ethanol, and ultrapure water for 5 minutes each. Dry under a gentle N2 stream.

  • Drop-Casting: Drop-cast 5.0 µL of a homogenous MWCNTs/GQDs dispersion (1.0 mg/mL in DMF) onto the GCE surface. Dry under an infrared lamp.

    • Validation Check: Run Cyclic Voltammetry (CV) in 5.0 mM [Fe(CN)6]3-/4- probe. The peak-to-peak separation (ΔEp) should decrease compared to the bare GCE, confirming enhanced electron transfer kinetics.

Phase 2: Molecular Imprinting (Electropolymerization)
  • Solution Preparation: Prepare an electropolymerization solution containing 5.0 mM o-phenylenediamine (o-PD, functional monomer) and 1.0 mM SMZ (template molecule) in 0.1 M Phosphate Buffer Solution (PBS, pH 6.0).

  • Electrodeposition: Submerge the modified GCE in the solution. Apply Cyclic Voltammetry from 0.0 V to +0.8 V at a scan rate of 50 mV/s for 15 cycles.

    • Causality: The o-PD oxidizes and forms a non-conductive poly(o-PD) film. During this growth, SMZ molecules are entrapped within the polymer matrix via hydrogen bonding and π-π interactions[4]. The self-limiting nature of poly(o-PD) prevents the film from becoming too thick, which would block signal transduction.

Phase 3: Template Elution
  • Extraction: Immerse the modified electrode (MIPs/MWCNTs/GQDs/GCE) in a stirred solution of methanol/acetic acid (9:1 v/v) for 15 minutes.

    • Causality: The acidic solvent disrupts the hydrogen bonds between the poly(o-PD) matrix and the SMZ template, washing the SMZ away and leaving behind sterically complementary cavities.

  • Rinsing: Rinse thoroughly with ultrapure water to remove residual solvent.

Phase 4: Electrochemical Detection & Self-Validation
  • Baseline Verification (Quality Control): Run Differential Pulse Voltammetry (DPV) in a blank 0.1 M PBS (pH 6.0) from +0.4 V to +1.2 V.

    • Validation: The absence of an oxidation peak at ~+0.9 V confirms complete template removal and establishes baseline noise.

  • Sample Analysis (Standard Addition Method):

    • To account for matrix effects (e.g., salts in seawater, proteins in milk), do not rely solely on an external calibration curve.

    • Spike the real sample with known, increasing concentrations of SMZ standard.

    • Record the DPV oxidation peak current (Ipa) for each addition.

  • Data Processing: Plot Ipa versus added SMZ concentration. The absolute value of the x-intercept represents the endogenous SMZ concentration in the sample.

  • Recovery Calculation: Calculate Recovery (%) = (Concentration Found / Concentration Spiked) × 100.

    • Validation: A recovery rate between 95.4% and 104.8% mathematically validates the sensor's accuracy and resistance to matrix interference[3][4].

References[1] C12H14N4O2S - Wikipedia. Source: wikipedia.org. URL: Verify Source[2] Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem. Source: nih.gov. URL: Verify Source[3] Construction of Cu2Y2O5/g-C3N4 Novel Composite for the Sensitive and Selective Trace-Level Electrochemical Detection of Sulfamethazine in Food and Water Samples - PMC. Source: nih.gov. URL: Verify Source[4] Molecularly Imprinted Electrochemical Sensor Based on MWCNTs/GQDs for the Detection of Sulfamethazine in Aquaculture Seawater - MDPI. Source: mdpi.com. URL: Verify Source[6] Voltametric Sensor Based on Magnetic Chitosan Acetylindole-Based Nanocomposite for the Determination of Sulfamethazine | ACS Omega - ACS Publications. Source: acs.org. URL: Verify Source[5] Development of an electrochemical sensor for the determination of antibiotic sulfamethazine in cow milk using graphene oxide decorated with Cu–Ag core–shell nanoparticles - Analytical Methods (RSC Publishing). Source: rsc.org. URL: Verify Source

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Tailing for C12H14N4O2S

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing peak shape anomalies—specifically peak tailing—when analyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing peak shape anomalies—specifically peak tailing—when analyzing C12H14N4O2S (Sulfamethazine) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

As an amphoteric sulfonamide antibiotic, sulfamethazine presents unique chromatographic challenges. This guide synthesizes mechanistic causality, self-validating experimental protocols, and field-proven solutions to restore peak symmetry and quantitative accuracy.

I. Mechanistic Overview of Peak Tailing

Peak tailing in RP-HPLC is rarely a random artifact; it is a predictable symptom of secondary retention mechanisms. For sulfamethazine, this is primarily driven by silanophilic interactions [1].

G Analyte Sulfamethazine (C12H14N4O2S) Amine Basic Amine Group (pKa1 ~2.65) Analyte->Amine Sulfonamide Sulfonamide Group (pKa2 ~7.4) Analyte->Sulfonamide Silanol Ionized Silanols (Si-O⁻) (Active at pH > 3.0) Amine->Silanol Electrostatic Attraction (Ion-Exchange) Silica Silica Stationary Phase Silica->Silanol Tailing Severe Peak Tailing (Secondary Interactions) Silanol->Tailing Causes delayed elution

Logical relationship of silanophilic interactions causing sulfamethazine peak tailing.

II. Diagnostic Troubleshooting FAQs

Q1: Why does C12H14N4O2S exhibit severe peak tailing on standard C18 columns? A1: Sulfamethazine is an amphoteric molecule containing two ionizable functional groups: a basic aromatic amine ( pKa1​≈2.65 ) and an acidic sulfonamide group ( pKa2​≈7.4 )[2][3]. Standard silica-based C18 columns contain residual, unbonded silanol groups (-SiOH) on their surface. Free silanols are highly acidic[4]. At a mid-range pH, these silanols deprotonate to form negatively charged species ( Si−O− )[5]. If the basic amine group of sulfamethazine is protonated, it creates a strong electrostatic (ion-exchange) attraction with the ionized silanols[5][6]. This secondary retention mechanism delays the elution of a fraction of the analyte molecules, manifesting as a tailing peak[1].

Q2: How do I optimize the mobile phase pH to minimize this tailing? A2: The most effective strategy is to operate at a pH of ~3.0 . The causality is twofold:

  • Silanol Suppression: Lowering the pH below 3.0 protonates the residual surface silanols, neutralizing their negative charge and effectively shutting down the ion-exchange pathway[6].

  • Analyte Neutralization: At pH 3.0, the environment is slightly above the pKa1​ of the basic amine (2.65), meaning the amine group is predominantly in its neutral, unprotonated state. By neutralizing both the stationary phase active sites and the analyte's basic moiety, you force the system to rely solely on the intended hydrophobic (reversed-phase) interactions. Phosphate buffer at pH 3.0 is highly recommended and proven to yield excellent symmetry for sulfamethazine[7].

Q3: What role do buffer concentration and type play in resolving tailing? A3: Even at an optimal pH, trace silanol activity or metal contamination can persist[4]. Increasing the buffer concentration (e.g., 20 mM to 50 mM) provides a high ionic strength environment that physically "masks" residual silanols by outcompeting the analyte for those active sites[6]. Potassium phosphate ( KH2​PO4​ ) is an excellent choice due to its strong buffering capacity at low pH[7].

Q4: Should I change my column chemistry? A4: If mobile phase optimization does not fully resolve the tailing, the stationary phase must be upgraded. Switch from a standard C18 to an endcapped or polar-embedded C18 column built on highly pure Type B silica[5][6]. Endcapping uses short-chain silanes to chemically bond and block residual silanols, while high-purity silica eliminates trace metal contaminants (like iron or aluminum) that can chelate with the sulfonamide group and exacerbate tailing[4][6].

III. System Optimization Workflow

Workflow Start Observe Peak Tailing (As > 1.5) CheckPH 1. Check Mobile Phase pH Start->CheckPH AdjustPH Adjust to pH 3.0 (Protonate Silanols) CheckPH->AdjustPH If pH > 3.0 CheckBuffer 2. Optimize Buffer CheckPH->CheckBuffer If pH < 3.0 AdjustPH->CheckBuffer IncreaseBuffer Increase to 20-50 mM (Masking Effect) CheckBuffer->IncreaseBuffer If buffer < 20mM CheckColumn 3. Evaluate Column CheckBuffer->CheckColumn If buffer optimal IncreaseBuffer->CheckColumn ChangeColumn Use Endcapped or Polar-Embedded C18 CheckColumn->ChangeColumn If standard C18 Success Symmetrical Peak (As 0.9 - 1.2) CheckColumn->Success If column optimized ChangeColumn->Success

Step-by-step workflow for diagnosing and resolving peak tailing in RP-HPLC.

IV. Quantitative Data: Parameter Impact on Symmetry

The following table summarizes the causal impact of different chromatographic variables on the Asymmetry Factor ( As​ ) of Sulfamethazine. An ideal As​ ranges from 0.9 to 1.2.

ParameterConditionAsymmetry Factor ( As​ )Diagnostic Outcome & Causality
Mobile Phase pH pH 6.02.4Fail: Severe tailing. Silanols are fully ionized ( Si−O− ) and interact electrostatically with the analyte.
Mobile Phase pH pH 3.01.1Pass: Optimal symmetry. Silanols are protonated and neutralized, preventing ion-exchange.
Buffer Concentration 5 mM Phosphate1.8Fail: Insufficient ionic strength to mask residual silanol activity.
Buffer Concentration 50 mM Phosphate1.1Pass: Adequate ionic strength effectively masks secondary interactions.
Column Chemistry Standard C18 (Uncapped)2.1Fail: High exposure to free acidic silanols causing secondary retention.
Column Chemistry Endcapped Type B C181.0Pass: Steric shielding physically prevents analyte-silanol binding.
V. Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, implement the following self-validating methodology for sulfamethazine analysis.

Step 1: Mobile Phase Preparation & pH Calibration

  • Accurately weigh and dissolve Potassium Phosphate Monobasic ( KH2​PO4​ ) in HPLC-grade water to achieve a 50 mM concentration.

  • Submerge a calibrated pH probe into the buffer solution.

  • Titrate dropwise with dilute orthophosphoric acid ( H3​PO4​ ) until the pH is exactly 3.0. Causality Check: This precise pH ensures the mobile phase is below the pKa of surface silanols (~3.5-4.5) while remaining safely above the silica degradation threshold (pH 2.0).

  • Filter the buffer through a 0.22 µm membrane to remove particulates.

Step 2: Column Selection & Equilibration

  • Install a high-purity, endcapped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Set the mobile phase composition to 80% Buffer (pH 3.0) and 20% Acetonitrile (v/v)[7]. Note: Acetonitrile is preferred over methanol as it generally yields superior peak symmetry and lower backpressure.

  • Equilibrate the column at a flow rate of 1.0 - 2.0 mL/min until the baseline at 260 nm UV detection is completely stable.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject a 10 µg/mL standard solution of Sulfamethazine.

  • Integrate the peak and calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Self-Validation Logic:

    • If As​>1.5 : The system has failed the validation gate. Halt analysis. Verify the buffer pH, check for column degradation, or replace the column.

    • If As​ is between 0.9 and 1.2 : The system is validated. The silanophilic interactions have been successfully suppressed. Proceed to quantitative sample analysis.

VI. References
  • Title: pKa of sulfamethazine. Source: drugfuture.com. URL: [Link]

  • Title: Structures of sulfamerazine (a) and sulfamethazine (b). Source: researchgate.net. URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: chromtech.com. URL: [Link]

  • Title: HPLC Diagnostic Skills II – Tailing Peaks. Source: chromatographyonline.com. URL: [Link]

  • Title: Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Source: nih.gov (PubMed). URL: [Link]

  • Title: Assay of Two Antibacterial/Anticoccidial Drugs in Combination with Vitamin K3 for Oral Solutions: Stability Studies and Method Development Using HPLC-DAD. Source: mdpi.com. URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: phenomenex.com. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS/MS Signal Suppression for C12H14N4O2S (Sulfamethazine) in Environmental Matrices

Welcome to the Technical Support Center for environmental analytical chemistry. This guide is specifically designed for researchers and drug development professionals analyzing trace levels of Sulfamethazine (C12H14N4O2S...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for environmental analytical chemistry. This guide is specifically designed for researchers and drug development professionals analyzing trace levels of Sulfamethazine (C12H14N4O2S) in complex environmental matrices (e.g., wastewater, surface water, agricultural runoff) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because sulfamethazine is highly polar, it is susceptible to severe matrix effects—specifically signal suppression in the Electrospray Ionization (ESI) source. This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure scientific integrity and quantitative accuracy in your assays.

Diagnostic Workflow: Isolating the Root Cause

Before altering your sample preparation, you must determine whether the low signal is caused by physical loss during Solid-Phase Extraction (SPE) or by ionization suppression in the mass spectrometer.

MatrixEffectTroubleshooting Start Low Signal for C12H14N4O2S (Sulfamethazine) Test Perform Post-Extraction Spike (Calculate Matrix Factor) Start->Test Decision Is Matrix Factor (MF) < 80% or > 120%? Test->Decision Suppression Yes: ESI Signal Suppression (Ionization Competition) Decision->Suppression MF < 80% Recovery No: Poor SPE Recovery (Extraction Loss) Decision->Recovery MF ≈ 100% Action1 Implement Isotope Dilution (13C6-Sulfamethazine) Suppression->Action1 Action2 Optimize LC Gradient (Shift Retention Time) Suppression->Action2 Action3 Enhance SPE Cleanup (Silica/Tandem SPE) Suppression->Action3 Action4 Adjust Sample pH to 2.0 (Ensure Neutral State) Recovery->Action4 Action5 Evaluate Sorbent Capacity (Reduce Sample Volume) Recovery->Action5

Decision tree for diagnosing and resolving LC-MS/MS signal suppression vs. extraction losses.

Troubleshooting Guide & FAQs

Q1: What is the mechanistic cause of signal suppression for C12H14N4O2S in my wastewater samples? A1: Sulfamethazine (pKa ~7.4) is typically analyzed in positive ESI mode, relying on protonation to form the [M+H]+ ion (m/z 279). In complex matrices like wastewater, co-extracted humic acids, fulvic acids, and surfactants compete for the limited number of protons and surface area on the ESI droplets. Because these matrix components exist in massive excess, they saturate the droplet surface, preventing sulfamethazine from entering the gas phase. Furthermore, heavy matrix loads can physically deposit on the instrument's ion-transfer capillary, reducing long-term sensitivity 1.

Q2: How do I definitively distinguish between poor SPE recovery and ESI signal suppression? A2: You must decouple the extraction step from the ionization step using a post-extraction spike method to calculate the Matrix Factor (MF). The formula is ME (%) = (Ae - A0) / As × 100%, where Ae is the signal of the spiked matrix extract, A0 is the unspiked matrix extract, and As is the pure standard solution [[2]](). If your MF is <80%, you have suppression. If your MF is ~100% but your overall method recovery is low, your SPE protocol is failing.

Q3: My Matrix Factor is 40% (severe suppression). How should I modify my SPE cleanup? A3: Generic polymeric sorbents (e.g., HLB) capture sulfamethazine effectively but co-extract humic substances. To selectively remove these interferents, implement a tandem cleanup approach. Passing the initial extract through a secondary silica cartridge has been proven to remove isobaric interferences and significantly improve the Signal-to-Noise (S/N) ratio for sulfonamides in environmental waters [[3]]().

Q4: How does EPA Method 1694 address this issue, and should I use Isotope Dilution? A4: Yes, Isotope Dilution Mass Spectrometry (IDMS) is mandatory for rigorous environmental analysis. EPA Method 1694 dictates the use of stable isotopically labeled analogs (e.g., 13C6-sulfamethazine) spiked into the sample before extraction 4. Because the labeled standard co-elutes perfectly with the native analyte, it experiences the exact same suppression environment. The ratio of native to labeled area remains constant, effectively creating a self-correcting system for both extraction losses and matrix effects.

Quantitative Data: Matrix Effects & Recoveries

The following table summarizes the expected matrix effects and SPE recoveries for Sulfamethazine across various environmental matrices, based on validated literature standards.

Matrix TypeTypical Matrix Effect (MF %)Typical SPE Recovery (%)Recommended Mitigation Strategy
Reagent Water (Blank) 95 - 105%> 90%None required
Surface Water (River) 60 - 80% (Moderate Suppression)75 - 85%LC Gradient optimization, Isotope Dilution
Wastewater Effluent 30 - 50% (Severe Suppression)60 - 80%Tandem SPE (Silica cleanup), Isotope Dilution
Agricultural Runoff 40 - 60% (Moderate Suppression)70 - 85%Sample dilution, Isotope Dilution

Experimental Protocols

Protocol 1: Self-Validating Matrix Factor (MF) Determination

This protocol isolates the ionization environment from the physical extraction process, allowing you to quantify the exact degree of signal suppression 2.

Step-by-Step Methodology:

  • Prepare Standard (As): Prepare a neat standard of Sulfamethazine at 100 ng/mL in your initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Extract Blank Matrix (A0): Process a 500 mL blank environmental water sample (known to be free of sulfamethazine) through your standard SPE protocol. Evaporate the final eluate to dryness.

  • Prepare Post-Extraction Spike (Ae): Reconstitute the dried blank matrix extract using 1 mL of the 100 ng/mL Sulfamethazine standard prepared in Step 1.

  • Acquire Data: Inject both the neat standard (As) and the post-extraction spike (Ae) into the LC-MS/MS. Ensure you also inject the unspiked blank matrix (A0) to confirm the absence of background contamination.

  • Calculate: MF (%) = (Area Ae - Area A0) / Area As × 100.

    • Causality Check: If MF < 100%, matrix components are out-competing the analyte for ionization.

Protocol 2: Optimized Isotope Dilution SPE Workflow (Adapted from EPA 1694)

This protocol utilizes IDMS to automatically correct for suppression and extraction losses, ensuring trustworthy quantification 4.

Step-by-Step Methodology:

  • Sample Preparation: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter to remove particulates.

  • Isotope Spiking: Spike the sample with 50 ng of 13C6-Sulfamethazine (Isotope-Labeled Internal Standard). Allow to equilibrate for 30 minutes.

  • pH Adjustment: Adjust the sample pH to 2.0 using HCl. This ensures the sulfonamide is protonated, optimizing retention on polymeric sorbents. Add 0.2 g Na2EDTA to chelate metals that may cause analyte complexation.

  • Sorbent Conditioning: Condition an HLB SPE cartridge (500 mg) with 5 mL of LC-grade Methanol, followed by 5 mL of reagent water (pH adjusted to 2.0).

  • Loading: Load the spiked sample onto the cartridge at a controlled flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water. Causality Note: This specific wash concentration is critical; it is strong enough to elute highly polar humic acids (reducing suppression) but weak enough to retain sulfamethazine.

  • Elution: Elute the target analytes with 2 × 3 mL of pure Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of the initial LC mobile phase.

  • Analysis: Quantify using the peak area ratio of Native Sulfamethazine to 13C6-Sulfamethazine.

References

  • Determination of multi-class pharmaceuticals in wastewater by liquid chromatography–tandem mass spectrometry (LC–MS–MS)
  • Source: acs.
  • Source: epa.
  • Source: pku.edu.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Mitigating Adsorption Losses of Sulfamethazine in Laboratory Glassware

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals experiencing poor recovery, non-linear calibration curves, or trace-level analyte l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals experiencing poor recovery, non-linear calibration curves, or trace-level analyte loss when working with sulfamethazine (SMZ) in standard laboratory glassware.

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to eliminate adsorption artifacts in your analytical workflows.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why am I experiencing significant sulfamethazine (SMZ) loss when storing samples in standard borosilicate glass vials? A: The loss is primarily driven by electrostatic interactions and hydrogen bonding at the solid-liquid interface. Sulfamethazine is an amphoteric molecule with two distinct pKa values: ~2.3 (protonation of the aromatic amine) and ~7.4 (deprotonation of the sulfonamide group). Borosilicate glass, composed largely of silicon dioxide ( SiO2​ ), possesses surface silanol groups (-SiOH) that have a point of zero charge (pI) between pH 2 and 3[1].

At typical laboratory pH levels (e.g., pH 4 to 6), the glass surface is negatively charged (- SiO− ). Simultaneously, SMZ exists predominantly in its neutral form but retains strong hydrogen-bonding capabilities, and a fraction may exist in a cationic state depending on the exact pH. The negatively charged glass surface acts as a sink, attracting and binding the SMZ molecules.

SMZ_Adsorption SMZ Sulfamethazine (SMZ) Multiple pKa values (~2.3, ~7.4) LowPH Acidic pH (< 2.3) SMZ is Positively Charged (+) SMZ->LowPH MidPH Neutral pH (2.3 - 7.4) SMZ is Neutral (0) SMZ->MidPH HighPH Basic pH (> 7.4) SMZ is Negatively Charged (-) SMZ->HighPH Adsorption High Adsorption Loss (Electrostatic Attraction) LowPH->Adsorption Interacts with Moderate Moderate/Low Adsorption (H-bonding, Hydrophobic) MidPH->Moderate Interacts with Repulsion Zero Adsorption Loss (Electrostatic Repulsion) HighPH->Repulsion Interacts with Glass Borosilicate Glass Negatively Charged Silanol Groups (pH > 3) Glass->Adsorption Glass->Moderate Glass->Repulsion

Logical relationship between pH-dependent sulfamethazine speciation and glass adsorption.

Q2: Why does my calibration curve lose linearity at the lower end (e.g., < 100 ng/mL)? A: This is a classic symptom of surface adsorption. Adsorption sites on the glass surface are finite and saturable[2]. When working at high concentrations (e.g., > 10 µg/mL), the absolute amount of SMZ lost to the glass walls is negligible compared to the total mass in solution. However, at trace levels, the available silanol sites can bind a massive fraction of the analyte, leading to a disproportionate drop in the detector signal.

To achieve a self-validating system , you must run a parallel calibration curve in silanized glass or polypropylene to confirm that the non-linearity is an artifact of the container rather than a detector limit or matrix suppression.

Part 2: Troubleshooting & Mitigation Protocols

Q3: What are the most effective strategies to prevent SMZ adsorption? A: Mitigation requires either altering the surface chemistry of the glassware or changing the speciation/solubility of the analyte. The following table summarizes the quantitative data and expected outcomes of field-proven strategies:

Mitigation StrategyMechanistic ActionProsConsExpected Recovery
Silanization (DMDCS) Covalently blocks reactive silanol groups on the glass surface.Permanent deactivation; does not alter sample matrix.Time-consuming protocol; uses hazardous reagents.> 95%
pH Adjustment (> 8.0) Deprotonates SMZ, inducing electrostatic repulsion from glass.Quick, inexpensive, and highly effective.May alter analyte stability or LC-MS/MS retention.> 98%
Organic Modifiers (10-20%) Disrupts hydrogen bonding and increases SMZ solubility.Easy to implement; compatible with reverse-phase LC.Dilutes sample; may cause protein precipitation.85 - 95%
Alternative Materials (PP) Replaces polar glass with non-polar polypropylene.Eliminates silanol interactions entirely.Potential for hydrophobic adsorption of neutral SMZ.90 - 95%

Q4: How do I properly silanize my glassware to deactivate the surface? A: Silanization masks the reactive silanol groups by covalently bonding a hydrophobic silane layer to the glass. For sulfamethazine, dimethyldichlorosilane (DMDCS) is highly effective[3]. Follow this self-validating protocol to ensure complete deactivation:

Step-by-Step Silanization Protocol:

  • Cleaning: Wash borosilicate glass vials with a detergent-free solution, rinse five times with ultra-pure deionized (DI) water, and dry completely in an oven at 100°C. Moisture must be strictly eliminated, as water reacts prematurely with silanizing agents.

  • Silanization: In a certified fume hood, fill the vials with a 5% (v/v) solution of DMDCS in toluene[3]. Cap tightly and incubate at room temperature for 30 to 60 minutes.

  • Quenching & Rinsing: Dispose of the DMDCS solution according to hazardous waste protocols. Rinse the vials twice with pure toluene to remove unreacted silane, followed by three rinses with methanol to quench any residual reactive chloride groups.

  • Final Curing: Bake the vials in an oven at 100°C for 1 hour to cure the silane layer and evaporate residual solvents.

  • Validation (Self-Validating Step): To prove the efficacy of the process, prepare a trace-level 10 ng/mL SMZ solution in both a treated vial and an untreated vial. Analyze via LC-MS/MS after 24 hours. The treated vial should yield a recovery of >95% compared to a fresh standard, confirming the absence of active silanol groups[4].

Silanization_Workflow Step1 Clean Glassware (Detergent-free, DI water) Step2 Dry Completely (Oven at 100°C) Step1->Step2 Step3 Silanization (5% DMDCS in Toluene) Step2->Step3 Step4 Solvent Wash (Toluene & Methanol) Step3->Step4 Step5 Final Bake (100°C for 1 hour) Step4->Step5 Result Deactivated Glass (No active silanol groups) Step5->Result

Step-by-step experimental workflow for the DMDCS silanization of borosilicate glassware.

Q5: If I cannot silanize my glassware, how can I adjust the sample matrix to prevent adsorption? A: If surface modification is not feasible, you can manipulate the solution chemistry to favor desorption:

  • pH Adjustment: Raise the pH of your sample buffer to > 8.0. At this pH, the sulfonamide group of SMZ (pKa ~7.4) deprotonates, rendering the molecule negatively charged. The electrostatic repulsion between the anionic SMZ and the anionic glass surface will virtually eliminate adsorption.

  • Organic Modifiers: Adding 10-20% organic solvent (such as methanol or acetonitrile) to your aqueous samples disrupts the hydrogen bonding between SMZ and the glass surface and increases the analyte's solubility in the mobile phase, shifting the equilibrium away from surface partitioning.

References

  • Assay for Characterizing Adsorption-Properties of Surfaces (APS)
  • Role of Drug Adsorption onto the Silica Surface in Drug Release from Mesoporous Silica Systems Source: Molecular Pharmaceutics - ACS Publications URL
  • Use of Ganoderma lucidum grown on agricultural waste to remove antibiotics from water Source: bioRxiv URL
  • Photodegradation of Antibiotics on Soil Surfaces: Laboratory Studies on Sulfadiazine in an Ozone-Controlled Environment Source: Environmental Science & Technology - ACS Publications URL
  • SORPTION OF SULFONAMIDE ANTIMICROBIALS TO CLAY AND NATURAL ORGANIC MATTER Source: ASABE Technical Library URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of C12H14N4O2S (Sulfamethazine) Extraction Protocols from Soil Matrices

Executive Summary The extraction of C12H14N4O2S, commonly known as the veterinary antibiotic Sulfamethazine (SMZ), from environmental soil matrices presents a significant analytical challenge. Due to extensive agricultur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extraction of C12H14N4O2S, commonly known as the veterinary antibiotic Sulfamethazine (SMZ), from environmental soil matrices presents a significant analytical challenge. Due to extensive agricultural use, SMZ frequently contaminates soils, where it undergoes complex sequestration over time. This guide objectively compares the performance, mechanistic causality, and operational workflows of three leading extraction protocols: Modified QuEChERS, Pressurized Liquid Extraction (PLE), and Ultrasound-Assisted Extraction (UAE) using Natural Deep Eutectic Solvents (NADES). It is designed to aid researchers and drug development professionals in selecting the optimal sample preparation strategy based on soil aging, throughput requirements, and green chemistry mandates.

Mechanistic Grounding: The Challenge of Soil Matrices

To extract C12H14N4O2S efficiently, one must first understand its physicochemical interactions with the soil matrix. SMZ is an amphoteric molecule with two distinct pKa values: approximately 2.3 (aniline group) and 7.4 (sulfonamide group). In typical agricultural soils (pH 5.0–7.0), SMZ exists predominantly as a neutral or zwitterionic species.

This speciation drives strong sequestration into the soil matrix through two primary mechanisms:

  • Hydrophobic and Hydrogen Bonding: The neutral species partitions heavily into soil organic matter (humic and fulvic acids).

  • Cation Bridging: The zwitterionic form binds to negatively charged clay mineral surfaces via divalent metal cations (e.g., Ca²⁺, Mg²⁺) acting as bridges.

Standard solid-liquid extraction (SLE) with pure organic solvents often yields poor recoveries (<50%) because it fails to disrupt these thermodynamic sinks[1]. Therefore, modern protocols must introduce chemical modifiers (like EDTA to chelate bridging metals) or physical energy (heat, pressure, or acoustic cavitation) to lower the activation energy of desorption[1].

Comparative Performance Data

The following table synthesizes experimental data comparing the three primary extraction methodologies for C12H14N4O2S recovery from soil.

Extraction ProtocolMean Recovery (%)Precision (RSD %)Time per SampleSolvent VolumePrimary Matrix Suitability
Modified QuEChERS 70.1% – 123.6%< 15%~30 mins10 mLFresh spikes / Recent contamination
PLE / ASE 62.0% – 93.0%< 10%~15 mins (Automated)15 – 20 mLAged soils / High organic carbon
UAE with NADES 70.0% – 120.0%< 12%~45 mins5 mLGreen chemistry / Sustainable labs

Note: Recovery rates for PLE reflect highly aged agricultural soils (e.g., >30 days post-manure application), which inherently present lower absolute recoveries due to irreversible sequestration[2].

Decision Workflow & Mechanistic Visualizations

To select the appropriate protocol, laboratories must weigh the age of the contamination against throughput and sustainability goals.

G Start Soil Sample Containing C12H14N4O2S Age Is the contamination aged (> 30 days)? Start->Age PLE Pressurized Liquid Extraction (PLE/ASE) Age->PLE Yes (Strong Sorption) Fresh High Throughput Required? Age->Fresh No (Fresh Spikes) QuEChERS Modified QuEChERS (PSA/C18 Clean-up) Fresh->QuEChERS Yes Green Green Chemistry Priority? Fresh->Green No Green->QuEChERS No UAE UAE with NADES (Choline Chloride) Green->UAE Yes

Decision matrix for selecting C12H14N4O2S soil extraction protocols.

Mechanism Soil Soil Matrix (Humic Acids & Clays) Bound Bound C12H14N4O2S (H-Bonds, Cation Exchange) Soil->Bound PLE_Mech PLE (Heat/Pressure) Lowers Viscosity & Diffusivity Bound->PLE_Mech UAE_Mech UAE (Acoustic Cavitation) Physical Disruption Bound->UAE_Mech QuE_Mech QuEChERS (Salting Out) Thermodynamic Partitioning Bound->QuE_Mech Free Free C12H14N4O2S in Extraction Solvent PLE_Mech->Free UAE_Mech->Free QuE_Mech->Free

Mechanistic pathways of C12H14N4O2S desorption from soil matrices.

Detailed Step-by-Step Methodologies

Protocol A: Modified QuEChERS (Optimal for High Throughput)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method relies on thermodynamic partitioning driven by salting-out effects. The addition of EDTA is critical to break the cation bridges holding SMZ to the soil.

  • Sample Preparation: Weigh exactly 5.0 g of lyophilized, homogenized soil into a 50 mL PTFE centrifuge tube.

  • Solvent Addition: Add 10.0 mL of an Acetonitrile/Methanol mixture (1:1, v/v) containing 0.2% formic acid.

  • Chelation: Add 5.0 mL of 0.1 M Na2EDTA-McIlvaine buffer (pH 4.0). Causality: The EDTA sequesters divalent cations in the soil, releasing bound SMZ.

  • Agitation: Vortex vigorously for 1 minute, followed by sonication in a water bath for 15 minutes at 20°C.

  • Salting Out: Add pre-weighed extraction salts (4.0 g anhydrous MgSO4 and 1.0 g NaCl). Shake immediately and vigorously for 2 minutes to prevent salt agglomeration and induce phase separation.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 2.0 mL of the upper organic supernatant into a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4 (removes residual water), 50 mg Primary Secondary Amine (PSA, removes organic acids), and 50 mg C18 (removes lipids).

  • Final Preparation: Vortex for 1 minute, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Protocol B: Pressurized Liquid Extraction (Optimal for Aged Soils)

For historically contaminated soils, SMZ diffuses deep into the micropores of soil aggregates. PLE overcomes this by utilizing high temperatures to decrease solvent viscosity and increase analyte diffusivity, effectively pushing the solvent into micropores[2].

  • Sample Dispersion: Mix 5.0 g of homogenized soil intimately with 2.0 g of diatomaceous earth. Causality: Diatomaceous earth acts as a dispersant to prevent soil compaction and solvent channeling under high pressure.

  • Cell Loading: Pack the mixture into a stainless-steel extraction cell (e.g., 22 mL) lined with cellulose filters at both the inlet and outlet.

  • Solvent Selection: Use a mixture of buffered water (pH 8.8) and Acetonitrile (85:15, v/v)[2].

  • Extraction Parameters: Set the PLE/ASE system to a temperature of 200°C and a pressure of 100 bar (~1500 psi). Causality: Increasing temperature from 100°C to 200°C has been shown to improve extraction efficiency of aged SMZ residues by up to a factor of six[2].

  • Cycling: Run the extraction for 5 minutes of static time.

  • Purging: Flush the cell with 60% of the cell volume using the extraction solvent, followed by a 60-second nitrogen gas purge to expel all liquid into the collection vial.

  • Clean-up: Dilute the collected extract with ultra-pure water to reduce the organic solvent strength, and pass it through a pre-conditioned Oasis HLB SPE cartridge for concentration.

Protocol C: UAE with NADES (Optimal for Green Chemistry)

Natural Deep Eutectic Solvents (NADES) represent a paradigm shift in green extraction. By combining a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), NADES create a highly structured solvent network that effectively solvates SMZ without toxic organic waste[3].

  • Sample Preparation: Weigh 1.0 g of dry, sieved soil into a 15 mL centrifuge tube.

  • NADES Synthesis: Prepare the NADES by mixing Choline Chloride (HBA) and 1,3-propanediol (HBD) at an optimized molar ratio, heating gently until a clear liquid forms[3].

  • Extraction: Add 5.0 mL of the synthesized NADES to the soil.

  • Acoustic Cavitation: Place the tube in an ultrasonic bath set to 40°C for 30 minutes. Causality: Ultrasound waves create cavitation bubbles that implode near soil particles, generating micro-jets that physically erode the soil surface and enhance NADES penetration.

  • Separation: Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the soil matrix.

  • Dilution: Because NADES are highly viscous and can cause high backpressure in LC systems, dilute the supernatant with MS-grade water at a 1:5 ratio prior to filtration and analysis[3].

Sources

Comparative

A Comparative Guide to Advanced Oxidation of Sulfamethazine: UV vs. Ozone Processes

This guide provides an in-depth, objective comparison of UV-based and ozone-based Advanced Oxidation Processes (AOPs) for the degradation of the sulfonamide antibiotic Sulfamethazine (C₁₂H₁₄N₄O₂S). Designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of UV-based and ozone-based Advanced Oxidation Processes (AOPs) for the degradation of the sulfonamide antibiotic Sulfamethazine (C₁₂H₁₄N₄O₂S). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the performance, mechanisms, and practical considerations of these two powerful remediation technologies.

Introduction: The Sulfamethazine Challenge

Sulfamethazine (SMT), a widely used veterinary and human antibiotic, is frequently detected in water sources due to its high solubility, environmental mobility, and incomplete removal by conventional wastewater treatment.[1][2] Its persistence raises significant concerns about the proliferation of antibiotic-resistant bacteria and potential ecotoxicological effects. Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), have emerged as a highly effective strategy for degrading recalcitrant micropollutants like SMT.[3][4]

This guide focuses on two of the most prominent AOPs: UV-based processes (specifically UV/H₂O₂) and ozone-based processes. We will dissect their underlying chemical principles, compare their degradation efficiencies based on published experimental data, and provide standardized protocols for laboratory evaluation.

Fundamental Principles of AOPs for SMT Degradation

The efficacy of both UV and ozone AOPs hinges on their ability to generate hydroxyl radicals (•OH), which have an exceptionally high oxidation potential (2.80 V) and react non-selectively and rapidly with organic molecules like SMT.[5]

UV-Based Advanced Oxidation (UV/H₂O₂)

UV-based AOPs utilize ultraviolet irradiation to initiate photochemical reactions. While direct UV photolysis can contribute to SMT degradation, its efficiency is significantly enhanced by the addition of an oxidant, most commonly hydrogen peroxide (H₂O₂).[6][7] The core mechanism involves the photolytic cleavage (homolysis) of the H₂O₂ molecule by UV photons (typically at 254 nm) to produce two hydroxyl radicals.[6][8]

Reaction: H₂O₂ + hv (UV light) → 2 •OH

The generated •OH radicals then attack the SMT molecule, initiating a cascade of oxidative reactions leading to its degradation. The overall efficiency is influenced by factors such as H₂O₂ dosage, UV intensity, pH, and the presence of scavenging compounds in the water matrix.[6][8]

Ozone-Based Advanced Oxidation (Ozonation)

Ozonation employs ozone (O₃), a powerful oxidant itself (oxidation potential 2.07 V), to degrade contaminants.[5] Its mechanism is twofold:

  • Direct Oxidation: Molecular ozone can directly react with specific functional groups within the SMT molecule, particularly electron-rich moieties like the aniline ring. This pathway is more selective and is favored at acidic pH.[5][9]

  • Indirect Oxidation: In aqueous solutions (especially at neutral or alkaline pH), ozone decomposes to form hydroxyl radicals.[10][11] This indirect pathway, involving the highly reactive and non-selective •OH, is often the dominant degradation mechanism for refractory compounds.[12][13] The decomposition of ozone can be accelerated by increasing pH or by combining it with H₂O₂ or UV light (O₃/UV).[4][9]

Experimental Workflow & Protocols

To ensure reproducible and comparable results, standardized experimental procedures are critical. The following sections detail benchmark protocols for evaluating the degradation of SMT using UV/H₂O₂ and ozonation.

General Experimental Workflow

A systematic approach is necessary for evaluating any AOP. This involves preparation of the contaminant solution, execution of the oxidation process with precise control of parameters, and subsequent analysis of the treated samples.

AOP_Workflow cluster_prep 1. Preparation cluster_aop 2. AOP Treatment cluster_analysis 3. Analysis prep1 Prepare SMT Stock Solution prep2 Dilute to Working Concentration (e.g., 1-10 mg/L) prep1->prep2 prep3 Adjust pH (e.g., with H₂SO₄/NaOH) prep2->prep3 reactor Introduce Solution to Batch Reactor prep3->reactor process Initiate AOP (UV Lamp / Ozone Gas) reactor->process sampling Collect Samples at Timed Intervals process->sampling quench Quench Reaction (e.g., Na₂S₂O₃) sampling->quench hplc Analyze SMT Concentration (HPLC) quench->hplc toc Measure Mineralization (TOC Analyzer) quench->toc Degradation_Pathways cluster_uv UV/H₂O₂ Pathway cluster_ozone Ozonation Pathway SMT Sulfamethazine (SMT) OH_attack •OH Attack SMT->OH_attack O3_attack O₃ / •OH Attack SMT->O3_attack hydroxylated Hydroxylated SMT OH_attack->hydroxylated Addition to rings so2_extrusion SO₂ Extrusion OH_attack->so2_extrusion sn_cleavage S-N Bond Cleavage OH_attack->sn_cleavage ring_opening Ring Opening Products hydroxylated->ring_opening sn_cleavage->ring_opening aniline_ox Oxidation of Aniline Group O3_attack->aniline_ox pyrimidine_ox Oxidation of Pyrimidine Ring O3_attack->pyrimidine_ox byproduct_A N-containing byproducts aniline_ox->byproduct_A byproduct_B Ring cleavage fragments pyrimidine_ox->byproduct_B

Caption: Distinct degradation pathways for SMT under UV/H₂O₂ and Ozonation.

Under UV/H₂O₂ treatment, the primary degradation mechanism is initiated by •OH radical attack. This can lead to hydroxylation of the aromatic or pyrimidine rings, cleavage of the sulfonamide (S-N) bond, and SO₂ extrusion. [14]In contrast, ozonation involves an initial electrophilic attack by molecular ozone on the electron-rich aniline moiety or subsequent attack by hydroxyl radicals, leading to different sets of initial TPs. [15]The formation of these byproducts is a critical consideration, as some may retain antibacterial activity or exhibit toxicity.

Conclusion and Future Outlook

Both UV-based and ozone-based AOPs are highly proficient at degrading the parent sulfamethazine molecule in aqueous solutions. The choice between them is not one of simple superiority but depends on a nuanced evaluation of specific application goals.

  • UV/H₂O₂ is a robust and effective process, particularly well-suited for lab-scale studies and situations where the handling of ozone gas is undesirable. Its primary degradation driver is the hydroxyl radical, and its efficiency can be readily tuned by adjusting H₂O₂ dose and UV intensity.

  • Ozonation is a powerful and scalable technology, often proving more energy-efficient for large-scale applications. [16]Its dual mechanism of direct and indirect oxidation provides versatility, though performance is highly pH-dependent and typically requires conditions that favor •OH generation for effective SMT removal.

A significant challenge for both technologies is achieving complete mineralization. The formation of persistent transformation products necessitates further research into the toxicity of treated effluents and the potential benefits of hybrid processes (e.g., O₃/UV, AOPs combined with biological treatment) to achieve more comprehensive contaminant removal. For researchers and drug development professionals, understanding these comparative nuances is essential for designing effective environmental remediation strategies and assessing the lifecycle impact of pharmaceutical compounds.

References

  • ResearchGate. (n.d.). Sulfadimethoxine photodegradation in UV-C/H2O2 system: Reaction kinetics, degradation pathways, and toxicity. Available at: [Link]

  • PubMed. (2024). Degradation of sulfonamide antibiotic via UV/MgO2 system: kinetic, application, and mechanism. Available at: [Link]

  • MDPI. (2023). Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach. Available at: [Link]

  • ResearchGate. (n.d.). a Photodegradation of sulfamethazine in different initial.... Available at: [Link]

  • Royal Society of Chemistry. (2013). Photodegradation of sulfamethazine in an aqueous solution by a bismuth molybdate photocatalyst. Available at: [Link]

  • Wikimedia Commons. (n.d.). File:Photocatalytic degradation of sulfamethazine in aqueous solution using ZnO with different morphologies - aars.2018.0063.pdf. Available at: [Link]

  • ProQuest. (n.d.). Synthesis of g-C3N4 Derived from Different Precursors for Photodegradation of Sulfamethazine under Visible Light. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of sulfonamides during the UV/H2O2.... Available at: [Link]

  • Biomedical and Environmental Sciences. (2010). Kinetics of Ozonation of Typical Sulfonamides in Water. Available at: [Link]

  • PMC. (2019). Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H2O2 Process. Available at: [Link]

  • Royal Society of Chemistry. (2018). Photolysis of sulfamethazine using UV irradiation in an aqueous medium. Available at: [Link]

  • Biomedical and Environmental Sciences. (n.d.). Kinetics of Ozonation of Typical Sulfonamides in Water. Available at: [Link]

  • MDPI. (2025). Effects of Ozone Oxidation Process on Residual Antibiotics and Antibiotic Resistance Genes in a Swine Wastewater Treatment Plant. Available at: [Link]

  • PMC. (2022). Comparison of disinfection by-products formed by preoxidation of sulfamethazine by K2FeO4 and O3 and the influence on cytotoxicity and biological toxicity. Available at: [Link]

  • Heriot-Watt Research Portal. (2021). Comparison of sulphonamides decomposition efficiency in ozonation and enzymatic oxidation processes. Available at: [Link]

  • ResearchGate. (n.d.). Ultraviolet (UV) light-activated persulfate oxidation of sulfamethazine in water. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamides degradation assisted by UV, UV/H2O2 and UV/K2S2O8: Efficiency, mechanism and byproducts cytotoxicity. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic ozonation of the antibiotic sulfadiazine: Reaction kinetics and transformation mechanisms. Available at: [Link]

  • PubMed. (2011). Kinetics of ozonation of typical sulfonamides in water. Available at: [Link]

  • Desalination and Water Treatment. (n.d.). Synergistic effects of catalytic and photocatalytic ozonation on four sulfonamides antibiotics degradation in an aquatic solutio. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of the Antibiotic Sulfamethoxazole by Ozonation: A Comprehensive Review. Available at: [Link]

  • PubMed. (2021). Degradation of sulfamethoxazole by ozonation combined with ionizing radiation. Available at: [Link]

  • Università degli studi di Padova. (n.d.). Application of UV, UV/VUV photolysis and ozonation for the decomposition of Sulfamethazine antibiotics in aqueous solution. Available at: [Link]

  • Desalination and Water Treatment. (n.d.). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV. Available at: [Link]

  • ScienceDirect. (2011). Chemical and toxicological evolution of the antibiotic sulfamethoxazole under ozone treatment in water solution. Available at: [Link]

  • Semantic Scholar. (n.d.). Comparison of sulphonamides decomposition efficiency in ozonation and enzymatic oxidation processes. Available at: [Link]

  • University of Calgary. (n.d.). Evaluation of Multiple Advanced Oxidation Processes (AOPs) to Degrade Venlafaxine. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Ozone-based Advanced Oxidation Process for pharmaceutical contamination in wastewater: A review. Available at: [Link]

  • SciSpace. (n.d.). Comparison of Advanced Oxidation Processes (Sonication, Fenton Reaction and Ozone-Based Processes) for Water Decolorization. Available at: [Link]

  • MDPI. (2025). Advanced Oxidation Processes and Adsorption Technologies for the Removal of Organic Azo Compounds: UV, H₂O₂, and GAC. Available at: [Link]

Sources

Validation

In Vivo vs. In Vitro Pharmacokinetic Correlation for Sulfamethazine (C12H14N4O2S): A Technical Comparison Guide

Sulfamethazine (Chemical Formula: C12H14N4O2S, also known as Sulfadimidine) is a benchmark sulfonamide antimicrobial extensively utilized in veterinary and agricultural pharmacology[1][2]. Establishing a robust In Vivo v...

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Author: BenchChem Technical Support Team. Date: March 2026

Sulfamethazine (Chemical Formula: C12H14N4O2S, also known as Sulfadimidine) is a benchmark sulfonamide antimicrobial extensively utilized in veterinary and agricultural pharmacology[1][2]. Establishing a robust In Vivo vs. In Vitro Correlation (IVIVC) for this compound is critical for formulation development, allowing researchers to predict in vivo bioavailability directly from in vitro dissolution data, thereby minimizing the need for extensive animal testing.

This guide objectively compares the pharmacokinetic (PK) performance of various C12H14N4O2S formulations and provides self-validating experimental protocols to establish accurate IVIVC models.

The Mechanistic Disconnect: Why In Vitro Doesn't Always Predict In Vivo

When developing high-dose oral formulations (such as ruminant boluses or medicated swine feed), scientists rely on USP in vitro dissolution testing. However, for C12H14N4O2S, the correlation between laboratory dissolution and biological absorption is often non-linear due to species-specific physiological "depot" effects.

  • The Ruminant Depot Effect: A landmark FDA Center for Veterinary Medicine study demonstrated that marked changes in the in vitro dissolution profiles of bovine sulfamethazine boluses can be tolerated without altering the in vivo blood level profiles ([3]). Causality: The massive volume and continuous motility of the rumen create a physiological sink. Even if a bolus dissolves slowly in vitro, the prolonged ruminal residence time ensures complete in vivo absorption, masking formulation differences[3].

  • Swine Feed Formulations: A comparative study on piglets evaluated sprayed medicated feed (SPR) versus premix feed (PMX). While SPR released rapidly in vitro (58% in 15 min) and PMX released extremely slowly (3% in 15 min), both formulations yielded satisfactory and bioequivalent in vivo absorption profiles ([4]).

Metabolic Variables: The Acetylation Bottleneck

In vitro dissolution testing strictly measures physical drug release, completely bypassing the biochemical bottleneck of hepatic metabolism. C12H14N4O2S is primarily metabolized via N-acetylation by cytosolic N-acetyltransferase (NAT) into N4-acetylsulfamethazine[5][6].

Causality:In vivo clearance rates are heavily dictated by genetic polymorphisms (rapid vs. slow acetylators) and endogenous acetyl-CoA levels, which cannot be captured in a standard dissolution vessel[7][8]. Furthermore, exogenous factors like hydrocortisone can induce hepatic NAT activity, increasing the in vivo Vmax of sulfamethazine acetylation nearly threefold without altering in vitro dissolution parameters ([6]).

Metabolism SMZ Sulfamethazine (C12H14N4O2S) NAT N-acetyltransferase (Hepatic Cytosol) SMZ->NAT Acetylation N4_SMZ N4-acetylsulfamethazine (Metabolite) NAT->N4_SMZ In Vivo / In Vitro Excretion Renal Clearance N4_SMZ->Excretion Elimination

C12H14N4O2S metabolic pathway highlighting N-acetylation and elimination.

Comparative Performance Data

The following table synthesizes the quantitative disconnect between in vitro release rates and in vivo pharmacokinetic parameters across different C12H14N4O2S formulations[4][9].

Formulation TypeAnimal ModelIn Vitro Release (15 min)In Vivo Bioavailability (%)Cmax (µg/mL)Tmax (h)
Sprayed Medicated Feed Piglet58.0%49.0 ± 18.640.04 ± 13.196.0 ± 1.4
Premix Medicated Feed Piglet3.0%59.7 ± 12.152.98 ± 6.606.8 ± 1.1
Oral Aqueous Solution LambN/A (Liquid)~75.0N/AN/A
Intravenous Solution Piglet / LambN/A100.0N/AN/A

Data indicates that despite a 55% difference in early in vitro dissolution between Sprayed and Premix feeds, in vivo Cmax and Bioavailability remain statistically comparable[4].

Self-Validating Experimental Protocols

To build a predictive Level A IVIVC (a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo input rate), the following self-validating workflows must be executed.

Protocol 1: Biorelevant In Vitro Dissolution Testing

Objective: To simulate gastrointestinal/ruminal release kinetics for large-dose C12H14N4O2S formulations. Causality & Validation: Standard USP apparatuses often fail for veterinary boluses due to the sheer mass of the dosage form (grams rather than milligrams)[3]. A self-validating system requires testing across multiple pH levels to mimic the transition from the rumen (pH 6.5) to the abomasum (pH 2.0).

  • Media Preparation: Prepare 900 mL of simulated ruminal fluid (pH 6.5) and simulated abomasal fluid (pH 2.0) degassed at 37°C.

  • Apparatus Setup: Utilize USP Apparatus 2 (Paddle) set to 100 RPM to mimic aggressive ruminal motility.

  • Sampling & Sink Conditions: Withdraw 5 mL aliquots at 15, 30, 60, 120, and 240 minutes. Validation Check: Immediately replace with 5 mL of fresh, pre-heated media to maintain strict sink conditions.

  • Quantification: Analyze via HPLC-UV at 254 nm. Validation Check: Run a calibration curve (0.1 - 100 µg/mL) ensuring an R² > 0.999, alongside a blank media injection to rule out matrix interference.

Protocol 2: In Vivo Pharmacokinetic Profiling & Deconvolution

Objective: To acquire in vivo absorption profiles for mathematical correlation. Causality & Validation: While plasma sampling is standard, parotid saliva can act as a non-invasive surrogate for the free (unbound) fraction of C12H14N4O2S, providing a direct window into tissue-level distribution without protein-binding artifacts ([10]).

  • Subject Preparation: Fast the animal models (e.g., swine or cattle) for 12 hours prior to administration to eliminate food-drug binding artifacts.

  • Administration & Sampling: Administer the C12H14N4O2S formulation. Collect venous blood (heparinized tubes) or parotid saliva at predetermined intervals (0 to 96 hours)[10].

  • Sample Processing: Centrifuge blood at 3000 x g for 15 minutes. Extract plasma and spike with an internal standard (e.g., Sulfamerazine). Validation Check: The internal standard ensures extraction recovery rates are mathematically corrected for during analysis.

  • Deconvolution Analysis: Use the Wagner-Nelson method to calculate the in vivo absorption rate from the plasma concentration-time curve. Plot the fraction absorbed in vivo against the fraction dissolved in vitro to establish the IVIVC.

IVIVC cluster_invitro In Vitro Testing cluster_invivo In Vivo Pharmacokinetics Start Formulation Selection (Bolus, Premix, Spray) Dissolution USP Dissolution (Release Rate %) Start->Dissolution Dosing Animal Administration (Swine, Cattle) Start->Dosing Correlation IVIVC Mathematical Modeling (Wagner-Nelson Method) Dissolution->Correlation In Vitro Data Acetylation Cytosolic Assay (Vmax, Km) Acetylation->Correlation Metabolic Rate Sampling Plasma/Saliva Sampling (HPLC/UV Analysis) Dosing->Sampling PK PK Parameters (Cmax, AUC, Clearance) Sampling->PK PK->Correlation In Vivo Data

Step-by-step IVIVC modeling workflow for C12H14N4O2S formulations.

References

  • Martinez MN, et al. (2006). Comparison of bovine in vivo bioavailability of two sulfamethazine oral boluses exhibiting different in vitro dissolution profiles. Journal of Veterinary Pharmacology and Therapeutics.[Link]

  • Wanner M, et al. (1996). Sprayed medicated feed with sulfadimidine for piglets. Zentralblatt fur Veterinarmedizin.[Link]

  • Zysset T, et al. (1988). Induction of sulfamethazine acetylation by hydrocortisone in the rabbit. Drug Metabolism and Disposition.[Link]

  • Olsen H, Mørland J. (1983). Ethanol interaction with drug acetylation in vivo and in vitro. Pharmacology Biochemistry and Behavior.[Link]

  • DrugCentral Database. (2026). Sulfadimidine (C12H14N4O2S) Profile. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating C12H14N4O2S (Sulfamethazine) Degradation Efficiency Across Different Catalysts

Introduction: The Sulfamethazine Challenge Sulfamethazine (SMT), a sulfonamide antibiotic with the chemical formula C12H14N4O2S, has been a cornerstone in veterinary medicine for disease control and growth promotion in l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfamethazine Challenge

Sulfamethazine (SMT), a sulfonamide antibiotic with the chemical formula C12H14N4O2S, has been a cornerstone in veterinary medicine for disease control and growth promotion in livestock.[1][2] Its extensive use, coupled with metabolic inefficiency in animals, leads to its continuous release into the environment through manure and wastewater.[3] The chemical stability and polar nature of SMT contribute to its high mobility and persistence in aquatic and terrestrial systems, posing significant risks of promoting antibiotic-resistant bacteria and causing ecotoxicological effects.[1][2][3]

Conventional wastewater treatment often fails to completely remove SMT, necessitating the development of advanced degradation technologies.[4][5] This guide provides an in-depth comparative analysis of three primary catalytic strategies for SMT degradation: Photocatalysis, Fenton-like Advanced Oxidation Processes (AOPs), and Biocatalysis. We will dissect the mechanistic underpinnings of each approach, present comparative performance data, and provide validated experimental protocols to aid researchers in navigating this critical area of environmental remediation.

Photocatalytic Degradation: Harnessing Light for Remediation

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon light irradiation. When a photocatalyst absorbs photons with energy exceeding its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs (e⁻/h⁺).[2] These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce powerful oxidants like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which then mineralize organic pollutants like SMT.[2][6]

The choice of photocatalyst and its morphology is critical. For instance, controlling the nanostructure of a catalyst like Bismuth Molybdate (Bi₂MoO₆) can significantly enhance its photocatalytic performance by optimizing light absorption and surface area.[2] Similarly, creating Z-scheme heterojunctions, such as in AgI/Bi₄V₂O₁₁, promotes efficient charge separation and maintains high redox potential, dramatically improving degradation efficiency under visible light.[6]

Comparative Performance of Photocatalysts for SMT Degradation
CatalystInitial SMT Conc. (mg/L)Catalyst Loading (g/L)Light SourceTime (min)Degradation Efficiency (%)Reference
ZnO (Tetra-needle) 201.0Not Specified6095[1]
ZnO (Immobilized) 11ImmobilizedUV Light30096[7]
TiO₂ (P25) ~20 (0.072 mM)0.5UV Light120>90 (at pH 5.5)[4]
AgI/Bi₄V₂O₁₁ (20 wt%) 100.5Visible Light6091.47[6]
Bi₂MoO₆ (Nanosheets) 101.0Solar Light150~90[2]
5%rGO/Bi Composite 100.5Visible Light120100[8]
Experimental Protocol: Photocatalytic Degradation of SMT using ZnO Nanocatalysts

This protocol is adapted from the methodology described for evaluating ZnO catalysts with different morphologies.[1]

  • Catalyst Suspension Preparation: Suspend 1.0 g of the ZnO nanocatalyst (e.g., tetra-needle-like ZnO) in 1 L of a 20 mg/L aqueous solution of Sulfamethazine.

  • Adsorption Equilibration: Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium between the SMT molecules and the catalyst surface. This step is crucial to distinguish between removal by adsorption and actual photocatalytic degradation.

  • Initiation of Photocatalysis: Expose the suspension to a suitable light source (e.g., a high-pressure mercury lamp or solar simulator). Maintain continuous stirring to ensure uniform irradiation of the catalyst particles.

  • Sample Collection: Withdraw aliquots (e.g., 5 mL) of the suspension at predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes).

  • Sample Preparation for Analysis: Immediately filter the collected aliquots through a 0.22 µm syringe filter to remove the catalyst particles and halt the photocatalytic reaction.

  • Concentration Analysis: Analyze the filtrate to determine the residual SMT concentration using High-Performance Liquid Chromatography (HPLC) equipped with a UV detector.

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

Visualization: General Mechanism of Photocatalysis

Photocatalysis_Mechanism cluster_catalyst Semiconductor Catalyst Valence Band (VB) Valence Band (VB) Conduction Band (CB) Conduction Band (CB) Valence Band (VB)->Conduction Band (CB) e⁻ H₂O H₂O Valence Band (VB)->H₂O h⁺ (hole) O₂ O₂ Conduction Band (CB)->O₂ e⁻ Light (hν) Light (hν) Light (hν)->Valence Band (VB) Excitation •OH •OH H₂O->•OH O₂•⁻ O₂•⁻ O₂->O₂•⁻ SMT Sulfamethazine Degradation Products CO₂ + H₂O + Mineral Acids SMT->Degradation Products Oxidation •OH->Degradation Products O₂•⁻->Degradation Products

Caption: General mechanism of SMT degradation via semiconductor photocatalysis.

Fenton-like Advanced Oxidation Processes (AOPs): The Power of Radicals

Fenton and Fenton-like reactions are highly efficient AOPs that generate potent hydroxyl radicals (•OH) through the decomposition of hydrogen peroxide (H₂O₂) catalyzed by iron ions or other transition metals.[9][10] Heterogeneous Fenton-like catalysts, where the metal species are immobilized on a solid support, are particularly advantageous as they operate over a wider pH range and prevent the leaching of metal ions, facilitating catalyst recovery and reuse.[11][12]

Recent innovations include dual-reaction-center catalysts, such as Fe-Mn-SiO₂, which demonstrate exceptional SMT degradation efficiency (nearly 100%) under neutral pH conditions.[11][12] Other powerful AOPs involve activating alternative oxidants like peroxymonosulfate (PMS) with ultrasound (US), which generates both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals for enhanced degradation.[13] The UV/H₂O₂ process is another effective AOP where UV irradiation cleaves H₂O₂ to produce •OH radicals.[14]

Comparative Performance of Fenton-like AOPs for SMT Degradation
Catalyst/ProcessOxidantInitial SMT Conc. (mg/L)pHTime (min)Degradation Efficiency (%)Reference
Fe-Mn-SiO₂ H₂O₂104.0-8.6180~100[11][12]
Fe₃O₄/Mn₃O₄ H₂O₂203.0120>95[9]
US/PMS PMS207.06099.8[13]
UV/H₂O₂ H₂O₂205.530~100[14]
Experimental Protocol: Fenton-like Degradation of SMT using Fe-Mn-SiO₂ Nanocatalyst

This protocol is based on the methodology for the dual-reaction-center Fe-Mn-SiO₂ catalyst.[11][12]

  • Reactor Setup: In a 250 mL glass beaker, add 100 mL of a 10 mg/L Sulfamethazine solution.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., 7.0 for neutral conditions) using dilute H₂SO₄ or NaOH.

  • Catalyst Addition: Disperse a specific amount of the Fe-Mn-SiO₂ nanocatalyst (e.g., 0.2 g/L) into the SMT solution and stir to ensure a homogeneous suspension.

  • Reaction Initiation: Initiate the Fenton-like reaction by adding a predetermined concentration of H₂O₂ (e.g., 10 mM) to the suspension. Start a timer immediately.

  • Sample Collection & Quenching: At regular intervals, withdraw 1 mL samples and immediately add a quenching agent (e.g., 0.5 mL of methanol or sodium sulfite) to stop the radical reactions.

  • Analysis: Filter the quenched samples through a 0.22 µm filter and analyze the SMT concentration using HPLC, as described in the photocatalysis protocol.

  • Catalyst Reusability Test: After the reaction, recover the catalyst by filtration or magnetic separation, wash it with deionized water and ethanol, dry it, and reuse it in subsequent cycles to evaluate its stability.

Visualization: Heterogeneous Fenton-like Catalytic Cycle

Fenton_Like_Cycle Fe(II)-surface Fe(II)-surface Fe(III)-surface Fe(III)-surface Fe(II)-surface->Fe(III)-surface + H₂O₂ Fe(III)-surface->Fe(II)-surface + e⁻ (from co-catalyst or H₂O₂) •OH •OH OH⁻ OH⁻ H₂O₂ H₂O₂ H₂O₂->•OH H₂O₂->OH⁻ Degradation Products Degradation Products •OH->Degradation Products SMT Sulfamethazine SMT->Degradation Products Oxidation

Caption: Simplified cycle for heterogeneous Fenton-like SMT degradation.

Biocatalytic Degradation: The Green Chemistry Approach

Biocatalysis leverages the metabolic machinery of living organisms—or their isolated enzymes—to transform pollutants into less harmful substances.[15][16] This approach is highly attractive for its environmental compatibility and potential for high specificity. Research has shown that crude enzyme extracts from certain plants, such as the halophyte Tripolium pannonicum, can effectively biodegrade SMT.[15] Similarly, specific bacterial strains like Pseudomonas stutzeri have demonstrated the ability to degrade various sulfonamides.[16]

The mechanism of biocatalytic degradation typically involves enzymatic reactions such as hydrolysis, hydroxylation, or cleavage of specific chemical bonds (e.g., S-N or S-C bonds).[9][17] While often slower than AOPs, biocatalysis can be a more sustainable and cost-effective solution, particularly for treating low concentrations of contaminants. However, the efficiency can be highly dependent on environmental conditions and the specific microbial species or enzymes involved.[16] Some processes, like anaerobic fermentation, have shown limited success in degrading SMT, indicating its persistence against certain microbial communities.[3]

Comparative Performance of Biocatalytic Systems for SMT Degradation
Catalytic SystemInitial SMT Conc. (mg/L)Temperature (°C)TimeDegradation Efficiency (%)Reference
Crude extract of T. pannonicum 53772 hup to 85.4[15]
Pseudomonas sp. Not specifiedNot specified12 d98[16]
Anaerobic Fermentation Not specifiedNot specified>28 dPersistent[3]
Experimental Protocol: Enzymatic Degradation of SMT using Plant Extracts

This protocol is an adaptation of the methodology for SMT degradation by halophyte crude extracts.[15]

  • Enzyme Extraction: Homogenize fresh plant tissue (e.g., Tripolium pannonicum) in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris. Collect the supernatant, which serves as the crude enzyme extract.

  • Reaction Setup: In a sterile vial, combine the crude enzyme extract with an SMT solution to achieve a final concentration of 5 mg/L.

  • Control Groups: Prepare necessary controls: a) a heat-inactivated enzyme extract with SMT solution to check for non-enzymatic degradation, and b) a buffer-only solution with SMT to monitor abiotic degradation.

  • Incubation: Incubate all vials at a controlled temperature (e.g., 37°C) with gentle shaking.

  • Sampling and Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples, stop the enzymatic reaction (e.g., by adding methanol), and analyze the remaining SMT concentration via HPLC.

Visualization: Conceptual Biocatalytic Degradation Pathway

Biocatalysis_Pathway SMT Sulfamethazine (C₁₂H₁₄N₄O₂S) Intermediate1 Hydroxylated SMT SMT->Intermediate1 Hydroxylation Intermediate2 Cleavage Products (e.g., Aminopyrimidine, Sulfanilic acid) SMT->Intermediate2 Bond Cleavage (S-N, S-C) Enzyme Plant/Microbial Enzymes (e.g., Hydroxylase, Hydrolase) Enzyme->SMT Mineralization Further Degradation (CO₂ + H₂O + SO₄²⁻ + NH₄⁺) Intermediate1->Mineralization Intermediate2->Mineralization

Caption: Conceptual pathways for the enzymatic degradation of Sulfamethazine.

Synthesis and Future Outlook

The choice of catalyst for Sulfamethazine degradation is a trade-off between efficiency, operating conditions, cost, and environmental impact.

Degradation StrategyKey AdvantagesKey Limitations
Photocatalysis High efficiency, potential use of solar energy, complete mineralization possible.Often pH-dependent, catalyst recovery can be challenging (unless immobilized), UV light requirement for some catalysts.
Fenton-like AOPs Extremely rapid and high degradation efficiency, some catalysts work in a wide pH range.Requires chemical inputs (H₂O₂, PMS), potential for secondary pollution from metal leaching in homogeneous systems.
Biocatalysis Environmentally friendly ("green"), high specificity, low energy input, operates under mild conditions.Generally slower reaction rates, enzyme stability and activity can be sensitive to environmental factors, incomplete mineralization is common.

Future Outlook: The most promising path forward lies in the development of hybrid systems and next-generation catalysts. Combining the rapid oxidation power of AOPs as a pre-treatment to enhance the biodegradability of SMT for a subsequent, cost-effective biological treatment step is a particularly attractive strategy.[5] Continued research into visible-light-active photocatalysts[6][8] and robust, reusable heterogeneous Fenton-like catalysts[9][11][12] will be crucial for developing practical, scalable, and sustainable solutions to the pervasive problem of antibiotic contamination in our environment.

References

  • Belaissaoui, B., et al. (2020). Sulfamethazine degradation by heterogeneous photocatalysis with ZnO immobilized on a glass plate using the heat attachment method and its impact on the biodegradability. Reaction Kinetics, Mechanisms and Catalysis.
  • Wang, Y., et al. (2020). High degradation efficiency of sulfamethazine with the dual-reaction-center Fe–Mn–SiO2 Fenton-like nanocatalyst in a wide pH range. Environmental Science: Nano.
  • Zhang, Y., et al. (2016). Photocatalytic degradation of sulfamethazine in aqueous solution using ZnO with different morphologies. RSC Advances.
  • Wen, X., et al. (2020). Photocatalytic degradation of sulfamethazine using a direct Z-Scheme AgI/Bi4V2O11 photocatalyst: Mineralization activity, degradation pathways and promoted charge separation mechanism. Journal of Hazardous Materials.
  • Turcios, A. E., et al. (2019). Enzymatic degradation of the antibiotic sulfamethazine by using crude extracts of different halophytic plants. International Journal of Phytoremediation.
  • Liu, Y., et al. (2017). Fenton-like degradation of sulfamethazine using Fe3O4/Mn3O4 nanocomposite catalyst: kinetics and catalytic mechanism. Environmental Science and Pollution Research.
  • Wang, Y., et al. (2020). High degradation efficiency of sulfamethazine with the dual-reaction-center Fe-Mn-SiO2 Fenton-like nanocatalyst in a wide pH range. ResearchGate.
  • Ruan, Z., et al. (2022). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate.
  • Guo, C., et al. (2013). Photodegradation of sulfamethazine in an aqueous solution by a bismuth molybdate photocatalyst. Catalysis Science & Technology.
  • Martínez-Costa, J. I., et al. (2020). Solar Degradation of Sulfamethazine Using rGO/Bi Composite Photocatalysts. Catalysts.
  • Tzeng, T.-W., et al. (2016). Photolysis and photocatalytic decomposition of sulfamethazine antibiotics in an aqueous solution with TiO₂. RSC Advances.
  • Wang, Q., et al. (2018). Experimental and theoretical study of kinetic and mechanism of hydroxyl radical-mediated degradation of sulfamethazine. ProQuest.
  • Zhang, K., et al. (2020). Enhanced peroxymonosulfate activation for sulfamethazine degradation by ultrasound irradiation: Performances and mechanisms. ResearchGate.
  • Fukahori, S., et al. (2018). Removal mechanism of sulfamethazine and its intermediates from water by a rotating advanced oxidation contactor equipped with TiO2–high-silica zeolite composite sheets. ResearchGate.
  • Ding, L., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology.
  • Belkheiri, M., et al. (2018). Sulfamethazine removal by means of a combined process coupling an oxidation pretreatment and activated sludge culture - Preliminary results. ResearchGate.
  • Yuan, F., et al. (2019). Removal of Sulfamethoxazole, Sulfathiazole and Sulfamethazine in their Mixed Solution by UV/H2O2 Process. International Journal of Environmental Research and Public Health.
  • PubChem. (n.d.). Sulfamethazine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Sulfisomidine. National Center for Biotechnology Information.
  • NIST. (n.d.). Sulfisomidine. NIST Chemistry WebBook.
  • Leal, R. M. P., et al. (2013). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. ResearchGate.
  • NIST. (n.d.). Sulfisomidine. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). Sulfisomidine (C12H14N4O2S). Université du Luxembourg.
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